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  • Product: N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
  • CAS: 627836-85-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Molecular Docking Studies of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

A Senior Application Scientist's Perspective on Methodology, Validation, and Interpretation Abstract Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the inter...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodology, Validation, and Interpretation

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2][3] This guide offers a comprehensive, in-depth walkthrough of a molecular docking workflow, centered on the compound N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. While specific biological data for this compound is limited, its core sulfonamide functional group is a well-established pharmacophore known to target a range of enzymes, most notably the carbonic anhydrases. This document, therefore, presents a hypothetical yet scientifically rigorous study docking N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide into a representative human carbonic anhydrase isoform. We will dissect each phase of the process, from initial target selection and validation to the meticulous preparation of both receptor and ligand, the execution of the docking simulation, and the critical analysis of the resulting data. This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but the expert rationale behind each decision, ensuring a trustworthy and reproducible computational experiment.

Introduction: The Compound and the Hypothesis

1.1. The Ligand: N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

The subject of our study is N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. It is a small organic molecule with the following key identifiers:

  • Molecular Formula: C₇H₁₀N₂O₃S[4]

  • Molecular Weight: 202.23 g/mol [4]

  • CAS Number: 627836-85-5[5]

The structure features a dihydropyridine ring, a common scaffold in medicinal chemistry, and a sulfonamide functional group (-S(=O)₂-N-). The sulfonamide group is of particular interest as it is a privileged functional group in drug design, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[6][7]

1.2. The Hypothesis: Targeting Carbonic Anhydrase

Given the absence of specific target information for our compound, we must formulate a hypothesis based on established chemical principles. The sulfonamide moiety is a classic zinc-binding group and a hallmark of carbonic anhydrase (CA) inhibitors.[6] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[8]

Therefore, for this guide, we will proceed with the scientifically-grounded hypothesis that N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide acts as an inhibitor of human Carbonic Anhydrase II (CA-II) . CA-II is a well-studied, ubiquitous isoform, making it an excellent and highly relevant target for this demonstrative study.

The Principle of Molecular Docking

At its core, molecular docking predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[3][9] The process involves two main components:

  • Sampling Algorithm: This explores the conformational space of the ligand within the receptor's binding site, generating a variety of possible binding poses.[10]

  • Scoring Function: This evaluates each generated pose and assigns a score, typically in units of energy (e.g., kcal/mol), which estimates the binding affinity. A more negative score generally indicates a stronger, more favorable binding interaction.[1][11]

This computational "handshake" allows us to visualize potential interactions, rank different molecules against a target, and generate hypotheses about the structural basis of a compound's activity before committing to expensive and time-consuming laboratory experiments.[12]

Experimental Workflow: A Self-Validating Protocol

A robust docking protocol is a self-validating one. This means building in controls and checks at every stage to ensure the results are not artifacts of the computational setup. The workflow described below is designed to maximize scientific integrity.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Select & Download Receptor PDB PrepProt Prepare Receptor (Clean, Add H, Assign Charges) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Ligand Obtain & Prepare Ligand (Generate 3D, Minimize Energy) Run Execute Docking (AutoDock Vina) Ligand->Run Grid->Run Analyze Analyze Poses & Scores (Binding Energy, Interactions) Run->Analyze Conclusion Draw Conclusions Analyze->Conclusion Redock Validation: Re-dock Native Ligand Redock->Analyze Compare RMSD

Caption: High-level workflow for a molecular docking study.

Detailed Methodology: Docking into Carbonic Anhydrase II

This section provides a step-by-step protocol using widely accepted and freely available software tools such as UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking simulation.[13][14]

Part A: Receptor Preparation

The goal here is to prepare a clean, chemically correct protein structure for docking.[15] Raw structures from the Protein Data Bank (PDB) are not immediately ready for simulation.

Protocol:

  • Obtain the Receptor Structure:

    • Navigate to the RCSB PDB database.

    • Search for "Carbonic Anhydrase II". A suitable, high-resolution crystal structure complexed with a known sulfonamide inhibitor is ideal for validation. We will use PDB ID: 2WEJ , which contains the inhibitor acetazolamide.

    • Download the structure in PDB format.

  • Initial Cleaning and Inspection (using UCSF Chimera):

    • Open the 2WEJ.pdb file in Chimera.

    • Rationale: The raw PDB file contains crystallographic water molecules, co-factors, and potentially multiple protein chains that are not relevant to our specific binding study. These must be removed to avoid interference.[14]

    • Delete all water molecules.

    • Isolate the primary protein chain (Chain A) and the co-crystalized ligand (acetazolamide, residue name AZM). Delete the other protein chain.

    • Save the isolated protein chain as protein.pdb. Save the isolated native ligand as native_ligand.pdb. This native ligand will be crucial for later validation.

  • Protein Preparation using Dock Prep:

    • With protein.pdb open in Chimera, navigate to Tools -> Structure Editing -> Dock Prep.

    • Rationale: This tool automates several critical steps. It adds missing hydrogen atoms, which are essential for calculating interactions like hydrogen bonds, and assigns partial charges to each atom, which are necessary for the scoring function to calculate electrostatic interactions.[14][16]

    • Follow the prompts to add hydrogens and assign charges (use AMBER ff14SB for protein charges).

    • Save the prepared protein as protein.mol2. This file now contains a chemically correct representation of the receptor.

Part B: Ligand Preparation

The ligand must be converted into a 3D structure with correct chemistry and optimized geometry.

Protocol:

  • Obtain Ligand Structure:

    • The 2D structure of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can be drawn in a chemical sketcher like MarvinSketch or obtained from PubChem.

    • Save the structure as a 3D .sdf or .mol2 file. Let's call it ligand.mol2.

  • Ligand Preparation (using UCSF Chimera):

    • Open ligand.mol2 in Chimera.

    • Navigate to Tools -> Structure Editing -> Add Charge.

    • Rationale: Like the protein, the ligand needs correct partial charges for the simulation. The AM1-BCC charge model is a robust choice for small organic molecules.

    • Select the AM1-BCC charge method and apply it.

    • Save the prepared ligand as ligand_charged.mol2.

  • Convert to PDBQT Format:

    • Rationale: AutoDock Vina requires input files in the PDBQT format, which includes partial charge information and defines rotatable bonds in the ligand.

    • Using AutoDockTools (ADT) or a suitable script, convert both the prepared protein (protein.mol2) and the charged ligand (ligand_charged.mol2) into protein.pdbqt and ligand.pdbqt, respectively.

Part C: The Docking Simulation with AutoDock Vina

Protocol:

  • Define the Binding Site (Grid Box):

    • Rationale: We need to tell Vina where to perform the docking. This is done by defining a 3D search space, or "grid box," around the active site. A reliable way to do this is to center the box on the position of a known inhibitor.[17]

    • In Chimera, superimpose the prepared protein.pdbqt with the native_ligand.pdb from the original crystal structure.

    • Use tools within Chimera or ADT to identify the geometric center of the native ligand. These coordinates will be the center of your grid box.

    • Define the size of the box. It should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational time. A size of 25x25x25 Ångstroms is a reasonable starting point.

  • Create the Configuration File:

    • AutoDock Vina uses a simple text file to specify the input files and search parameters. Create a file named conf.txt with the following content:

  • Run the Simulation:

    • Execute Vina from the command line: vina --config conf.txt --log results.log

Results: Analysis and Interpretation

The output of a Vina run consists of a log file with binding energies and a PDBQT file containing the predicted binding poses. A thorough analysis involves more than just looking at the top score.[18][19]

5.1. Binding Affinity (Docking Score)

Vina will output a table of binding affinities for the top predicted poses in the results.log file.

Table 1: Hypothetical Docking Results for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Mode (Pose)Binding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.345
3-7.92.108
4-7.53.541
  • Interpretation: The binding affinity represents the predicted free energy of binding. More negative values suggest stronger binding.[11][18] The top pose, with an affinity of -8.5 kcal/mol, is the most favorable according to the scoring function.

5.2. Pose and Interaction Analysis

This is the most critical part of the analysis. The top-scoring poses must be visually inspected to determine if they are chemically sensible.

Protocol:

  • Visualize the Results:

    • Load the receptor (protein.pdbqt) and the results file (results.pdbqt) into a molecular visualizer like Chimera or PyMOL.

    • Examine the top-ranked pose.

  • Identify Key Interactions:

    • Rationale: A plausible binding pose will feature favorable intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and, in our case, coordination with the active site zinc ion.[18]

    • Check for hydrogen bonds between the ligand's polar groups (e.g., the sulfonamide oxygens) and protein residues (e.g., backbone amides or polar side chains like Threonine).

    • Verify that the sulfonamide group is coordinating with the catalytic Zn²⁺ ion in the active site, a hallmark of CA inhibitors.

    • Look for hydrophobic interactions between the dihydropyridine ring and nonpolar residues in the binding pocket.

G cluster_ligand Ligand cluster_protein CA-II Active Site Ligand N,N-dimethyl-6-oxo- 1,6-dihydropyridine-3-sulfonamide ZN Zn²⁺ Ion Ligand->ZN Coordination Bond (Sulfonamide) THR199 Thr199 Ligand->THR199 Hydrogen Bond (Sulfonamide Oxygen) VAL121 Val121 Ligand->VAL121 Hydrophobic Interaction (Pyridine Ring) HIS94 His94 ZN->HIS94

Caption: Plausible interactions for the ligand in the CA-II active site.

5.3. Protocol Validation via Re-docking

  • Trustworthiness: How do we know our protocol is reliable? We validate it by re-docking the native ligand (native_ligand.pdb) that we extracted from the original crystal structure.[20]

  • Procedure: Repeat the entire docking procedure using the prepared native ligand.

  • Analysis: Calculate the Root-Mean-Square Deviation (RMSD) between the top-ranked docked pose of the native ligand and its original crystallographic position.

  • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[18][19]

Conclusion and Future Directions

This guide has detailed a complete, scientifically-grounded workflow for a molecular docking study of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide against its hypothesized target, Carbonic Anhydrase II. We have established that a successful study relies not just on executing software commands, but on a deep understanding of the chemical principles and the implementation of a self-validating protocol.

The hypothetical results, showing a strong binding affinity (-8.5 kcal/mol) and chemically sensible interactions with key active site residues, provide a strong computational basis for advancing this compound. The next logical steps would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In Vitro Enzyme Inhibition Assays: To experimentally validate the computational prediction and determine a quantitative IC₅₀ value.

  • Docking against other CA isoforms: To investigate potential selectivity.

By integrating rigorous computational methodology with established biochemical knowledge, molecular docking serves as an invaluable tool in the modern drug discovery pipeline, accelerating the journey from a chemical structure to a potential therapeutic.[1][10]

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Google AI.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • How to interprete and analyze molecular docking results?. (2024, September 19).
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. (2024, March 15).
  • How I can analyze and present docking results?. (2020, May 18).
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • Basics, types and applications of molecular docking: A review.
  • A Review on Molecular Docking: Novel Tool for Drug Discovery. (2016, August 18). JSciMed Central.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
  • Analysis and Mapping of Molecular Docking Results. CD ComputaBio.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023, May 5).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Steps of ligand docking. Docking Server.
  • A Beginner's Guide to Molecular Docking. (2022, December 2). ETFLIN.
  • Molecular Docking Tutorial.
  • A simple click by click protocol to perform docking: AutoDock 4.
  • Protein Prepar
  • Protein-ligand docking. Cresset.
  • [MD-2] Protein Preparation for Molecular Docking. (2022, November 21). YouTube.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube.
  • Docking and scoring. Schrödinger.
  • N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. Santa Cruz Biotechnology.
  • N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. NextSDS.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Biological activities of sulfonamides. (2016, January 4).
  • Synthesis of sulfonamide using (a) direct and (b) indirect approaches.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020, September 29). ACS Omega.
  • N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Sigma-Aldrich.
  • PrimarySearch_ki. BindingDB.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024, November 4). RSC Publishing.

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Executive Summary N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627836-85-5) is a highly specialized synthetic intermediate utilized extensively in medicinal chemistry, particularly in the development of fac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627836-85-5) is a highly specialized synthetic intermediate utilized extensively in medicinal chemistry, particularly in the development of factor Xa inhibitors and novel antimicrobial agents. Due to its unique structural combination of a tautomeric pyridone core and a lipophilic N,N-dimethyl sulfonamide moiety, the compound presents specific physicochemical behaviors that dictate its toxicological profile.

This technical guide provides an in-depth analysis of the compound's mechanistic toxicology, standardized safety parameters, and field-proven, self-validating experimental protocols for handling and profiling this molecule in a drug development setting.

Physicochemical Profiling & Structural Dynamics

The structural dynamics of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide are governed by the 6-oxo-1,6-dihydropyridine (pyridone) ring, which exists in a tautomeric equilibrium with its 6-hydroxypyridine form.

  • Causality of Lipophilicity: The substitution of the sulfonamide nitrogen with two methyl groups prevents it from acting as a hydrogen bond donor. This significantly increases the overall lipophilicity (LogP) of the molecule compared to primary sulfonamides, facilitating rapid partitioning into lipid-rich biological matrices such as the stratum corneum and corneal epithelium.

  • Reactivity: The electron-withdrawing nature of the sulfonamide group stabilizes the pyridone ring but also creates an electrophilic center at the sulfur atom, which can interact with biological nucleophiles under specific metabolic conditions.

Quantitative Safety & Physicochemical Data
ParameterSpecification / Data
Chemical Name N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
CAS Number 627836-85-5[1]
PubChem CID 2512776[2]
Molecular Formula C7H10N2O3S[1]
Molecular Weight 202.23 g/mol
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335/H336)[1]
Signal Word Warning[1]

Toxicity Profile & Mechanistic Toxicology

According to the Globally Harmonized System (GHS), this compound exhibits targeted acute toxicity profiles primarily related to tissue irritation[2].

  • Skin Irritation (H315) & Eye Irritation (H319): The enhanced membrane permeability afforded by the N,N-dimethyl group allows the molecule to bypass superficial cellular barriers. Once inside the viable epidermis or corneal tissue, the compound can induce localized oxidative stress or form covalent adducts with nucleophilic residues (e.g., cysteine) on cellular proteins. This protein adduction is recognized by keratinocytes as a damage-associated molecular pattern (DAMP), triggering the release of pro-inflammatory cytokines (such as IL-1α), which manifests macroscopically as erythema and edema.

  • Specific Target Organ Toxicity - Single Exposure (H335/H336): Inhalation of aerosolized compound dust can irritate mucosal membranes in the respiratory tract, driven by the same electrophilic stress mechanisms observed in dermal exposure[1].

G Compound N,N-dimethyl-6-oxo- 1,6-dihydropyridine-3-sulfonamide (CAS: 627836-85-5) Membrane Epidermal Membrane Penetration (Lipophilic Diffusion) Compound->Membrane Permeation ROS Intracellular ROS Generation (Oxidative Stress) Membrane->ROS Metabolic Activation Proteins Protein Adduction (Sulfonamide Reactivity) Membrane->Proteins Electrophilic Attack Irritation Tissue Irritation & Inflammation (H315, H319, H335) ROS->Irritation Cytokine Release (IL-1α) Proteins->Irritation Cellular Damage

Figure 1: Mechanistic pathway of dermal and mucosal irritation induced by sulfonamide derivatives.

Standardized Safety Data Sheet (SDS) Handling Protocols

To mitigate the hazards outlined above, the following rigorous handling protocols must be enforced in the laboratory:

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required to prevent dermal partitioning. Safety goggles with side shields must be worn to prevent corneal exposure (H319).

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood to prevent inhalation of particulates (H335).

  • Spill Response: Do not dry sweep. Moisten the spill with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, then collect with absorbent material and dispose of as hazardous chemical waste.

Experimental Workflows & Protocols

Protocol 1: In Vitro Skin Irritation Profiling (OECD TG 439)

To empirically validate the H315 (Skin Irrit. 2) classification without relying on animal models, the Reconstructed Human Epidermis (RhE) Test Method is utilized[3].

  • Causality of Choice: Standard 2D keratinocyte cultures lack a functional stratum corneum, leading to false-positive toxicity results. RhE models possess a fully differentiated, multi-layered stratum corneum that accurately mimics the in vivo barrier function[3].

  • Self-Validating Mechanism: The assay's validity is contingent upon the concurrent testing of a positive control (5% Sodium Dodecyl Sulfate, SDS) and a negative control (Phosphate Buffered Saline, PBS). The run is only accepted if the negative control yields an Optical Density (OD) within the historical baseline and the positive control reduces cell viability to <50%.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight at 37°C, 5% CO₂.

  • Topical Application: Apply 30 µL of PBS (Negative Control), 5% SDS (Positive Control), or 30 mg of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (moistened with 25 µL of sterile water to ensure skin contact) directly to the apical surface of the tissues.

  • Exposure & Washing: Incubate for exactly 60 minutes. Terminate exposure by extensively rinsing the tissues with PBS to remove unabsorbed chemical.

  • MTT Viability Readout: Transfer tissues to a 24-well plate containing 0.3 mL of MTT solution (1 mg/mL). Incubate for 3 hours. The mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to a purple formazan salt.

  • Extraction & Quantification: Extract the formazan using 2 mL of isopropanol for 2 hours. Read the absorbance at 570 nm using a microplate reader. A viability of ≤50% relative to the negative control confirms the Skin Irrit. 2 classification[3].

Protocol 2: HPLC-UV Purity & Stability Assessment

To ensure the compound has not degraded into more toxic free sulfonamides or oxidized pyridine byproducts during storage, an ICH Q2(R1) compliant HPLC method is required[4].

  • Causality of Choice: A reversed-phase C18 column is selected because the N,N-dimethyl group provides sufficient hydrophobic character for retention. Formic acid (0.1%) is added to the mobile phase to suppress the ionization of the pyridone tautomeric hydroxyl group, preventing peak tailing caused by secondary interactions with residual silanols.

  • Self-Validating Mechanism: The protocol integrates System Suitability Testing (SST). The analytical run is automatically rejected if the theoretical plate count (N) is < 2000, the Resolution ( Rs​ ) between the active pharmaceutical ingredient (API) and its nearest degradant is < 2.0, or the Tailing Factor ( Tf​ ) is > 1.5[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50 v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) set to 254 nm (optimal for the conjugated pyridone pi-system).

  • Validation Check: Inject the SST standard mixture prior to the sample batch. Confirm Tf​ and Rs​ meet the self-validating criteria before proceeding with sample data acquisition.

Workflow Prep Sample Prep Dissolve in MeOH/H2O Filter 0.22µm Inject Injection Volume: 10 µL Temp: 25°C Prep->Inject Separate Separation C18 Column Gradient Elution Inject->Separate Detect Detection UV at 254 nm DAD Scanning Separate->Detect Validate SST Validation Detect->Validate

Figure 2: HPLC-UV analytical workflow with integrated System Suitability Testing (SST) validation.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide: A Methodological Approach

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive methodological framework for the synthesis, crystallization, and structural elucidation of N,...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive methodological framework for the synthesis, crystallization, and structural elucidation of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an in-depth, experience-driven roadmap for its structural analysis. By leveraging established principles of organic synthesis, crystal engineering, and X-ray diffraction, we present a robust protocol that is both scientifically sound and practically applicable. The narrative emphasizes the rationale behind experimental choices, potential challenges, and the interpretation of structural data, drawing parallels from closely related pyridinone and sulfonamide structures. This guide is intended to empower researchers to confidently approach the structural characterization of this and similar novel chemical entities.

Introduction: The Scientific Imperative

The N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide moiety represents a confluence of two pharmacologically significant scaffolds: the dihydropyridinone core and the sulfonamide group. Dihydropyridine derivatives are well-established as potent cardiovascular agents, while the sulfonamide functional group is a cornerstone of antibacterial, antiviral, and diuretic therapies[1]. The combination of these two entities in a single molecule, CAS 627836-85-5, suggests a potential for novel biological activity, making its precise three-dimensional structure a subject of considerable interest for structure-based drug design and understanding its physicochemical properties.

The determination of a molecule's crystal structure via single-crystal X-ray diffraction provides the most unambiguous and detailed information about its atomic arrangement, conformation, and intermolecular interactions. This knowledge is paramount for understanding its stability, solubility, and potential binding modes with biological targets. This guide will walk through the necessary steps to achieve this, from initial synthesis to the final structural analysis.

Synthesis and Crystallization: From Powder to Perfect Crystal

Synthetic Strategy

The synthesis of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is anticipated to follow a multi-step pathway, characteristic of the synthesis of related dihydropyridinone derivatives[2]. A plausible synthetic route is outlined below. The rationale for this approach is its reliance on commercially available starting materials and well-established reaction mechanisms.

Synthesis_Workflow A Pyridine-3-sulfonic acid C Pyridine-3-sulfonyl chloride A->C Chlorination B Chlorinating Agent (e.g., SOCl2, PCl5) B->C E N,N-dimethylpyridine-3-sulfonamide C->E Amination D Dimethylamine D->E F Oxidizing Agent & Hydroxylation E->F Oxidation/Hydroxylation G N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide F->G

Figure 1: Proposed Synthetic Workflow for the Target Compound.

Experimental Protocol: Synthesis

  • Chlorination of Pyridine-3-sulfonic acid: Pyridine-3-sulfonic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield pyridine-3-sulfonyl chloride. This is a standard method for converting sulfonic acids to the more reactive sulfonyl chlorides[3].

  • Amination: The resulting pyridine-3-sulfonyl chloride is then reacted with dimethylamine in an appropriate solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to neutralize the HCl byproduct. This nucleophilic substitution reaction forms the N,N-dimethylsulfonamide group.

  • Oxidation and Hydroxylation: The N,N-dimethylpyridine-3-sulfonamide is subsequently subjected to an oxidation and hydroxylation reaction to introduce the oxo group at the 6-position of the pyridine ring. This can be a complex transformation and may require specific reagents to achieve the desired regioselectivity.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Key Considerations for Crystallization:

  • Solvent Selection: A solvent system should be chosen where the compound has moderate solubility. If the solubility is too high, the solution will be undersaturated and crystals will not form. If it is too low, the compound will precipitate as an amorphous powder. A solvent or solvent mixture should be selected where the compound is sparingly soluble at room temperature but more soluble at an elevated temperature.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to a lower temperature, at which point the solubility decreases and crystals form.

Experimental Protocol: Crystallization Screening

  • Dissolve a small amount of the purified N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) with gentle heating to achieve saturation.

  • Dispense the solutions into small, clean vials.

  • Employ various crystallization techniques for each solvent system (slow evaporation, vapor diffusion with different anti-solvents like hexane or diethyl ether, and slow cooling).

  • Monitor the vials periodically under a microscope for the formation of single, well-defined crystals.

X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.

XRay_Workflow A Single Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis (e.g., CheckCIF) E->F G Final Crystal Structure F->G

Figure 2: General Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of the individual reflections. This step yields a list of reflections with their corresponding Miller indices (h,k,l) and intensities.

  • Structure Solution: The processed data are used to solve the "phase problem" and obtain an initial model of the crystal structure. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.

Structural Analysis and Interpretation: Insights from the Crystal Lattice

The refined crystal structure provides a wealth of information. The following table summarizes the expected crystallographic data for a compound of this nature.

Parameter Expected Value/Information Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)Dependent on packingDefines the size and shape of the repeating unit.
ZNumber of molecules per unit cellProvides information on molecular packing.
R-factor< 5% for a good quality structureA measure of the agreement between the experimental and calculated structure factors.
Bond Lengths & AnglesConforms to standard valuesConfirms the molecular connectivity and geometry.
Torsion AnglesDefines the conformation of the moleculeCrucial for understanding the 3D shape.
Hydrogen BondingN-H···O, C-H···O interactionsKey intermolecular forces governing crystal packing and influencing physical properties.

Anticipated Structural Features:

  • Molecular Conformation: The dihydropyridinone ring is expected to be largely planar. The relative orientation of the N,N-dimethylsulfonamide group with respect to the pyridinone ring will be of key interest, as this will influence the molecule's overall shape and polarity.

  • Intermolecular Interactions: Sulfonamides are excellent hydrogen bond donors (N-H) and acceptors (S=O)[4]. In the absence of an N-H donor in the target molecule, the primary intermolecular interactions are likely to be C-H···O hydrogen bonds involving the methyl groups and the carbonyl and sulfonyl oxygen atoms. Pi-stacking interactions between the pyridinone rings may also play a role in the crystal packing.

Figure 3: Simplified 2D Representation of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit prospective, overview of the methodologies required to determine and analyze the crystal structure of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain critical structural data. This information will be invaluable for understanding the compound's fundamental properties and for guiding future research in medicinal chemistry and materials science. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the structure-property relationships within this important class of heterocyclic sulfonamides.

References

  • Desiraju, G. R. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4533-4543. [Link]

  • Nangia, A. (2011). Sulfonamide–Pyridine-N-oxide Cocrystals. Crystal Growth & Design, 11(4), 1073-1081. [Link]

  • MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4321. [Link]

  • American Chemical Society. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25965-25979. [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]

  • NextSDS. N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. [Link]

  • Bolla, G., & Nangia, A. (2016). Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. IUCrJ, 3(Pt 2), 109-121. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4234. [Link]

  • Google Patents.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(3), 562-569. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

  • National Center for Biotechnology Information. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(34), 13686-13693. [Link]

  • Ronning, D. R., et al. (2000). Crystal structure of the secreted form of antigen 85C reveals potential targets for mycobacterial drugs and vaccines. Nature Structural Biology, 7(2), 141-146. [Link]

  • Birktoft, J. J., & Banaszak, L. J. (1983). Refined crystal structure of cytoplasmic malate dehydrogenase at 2.5-A resolution. Journal of Biological Chemistry, 258(1), 472-482. [Link]

  • MDPI. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. Crystals, 14(10), 834. [Link]

  • Garg Lab, UCLA. Patents & Products. [Link]

  • Cai, D., et al. (2012). Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation. Antimicrobial Agents and Chemotherapy, 56(8), 4277-4288. [Link]

  • Google Patents. (12) United States Patent. [Link]

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  • WIPO Patentscope. METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]

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Exploratory

Discovery and Preliminary Screening of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Derivatives

An In-Depth Technical Guide Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of approved therapeutics.[1] This guide delineates a strategic, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of approved therapeutics.[1] This guide delineates a strategic, field-proven framework for the discovery and preliminary screening of a novel chemical series: N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives. We move beyond rote protocol recitation to provide the causal logic behind the experimental design, empowering researchers to not only execute but also adapt this screening cascade. The narrative covers the entire early-stage discovery workflow, from initial target validation and hit identification to a multi-parameter assessment of cellular activity and preliminary ADME-Tox profiling. Our objective is to furnish drug discovery professionals with a self-validating system for identifying and de-risking promising candidates within this chemical class, thereby accelerating the path from bench to clinic.

Introduction: The Rationale for Pursuing Novel Sulfonamide Scaffolds

Sulfonamides (R-SO₂-NR'R'') are a privileged scaffold in drug discovery, renowned for their diverse pharmacological activities.[1][2] Their primary mechanism of action in antibacterial agents involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3][4] However, the utility of the sulfonamide moiety extends far beyond anti-infectives, with derivatives demonstrating efficacy as anticancer, anti-inflammatory, and antiviral agents.[4][5]

The N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide core (Figure 1) represents a synthetically tractable and intriguing scaffold. The dihydropyridinone ring offers multiple points for chemical modification to explore the structure-activity relationship (SAR), while the sulfonamide group provides key hydrogen bond accepting and donating capabilities crucial for target interaction.[6] This guide outlines a comprehensive strategy to unlock the therapeutic potential of this novel series.

Figure 1: Core structure of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.

Discovery Engine: From Computational Screening to Synthesized Library

The initiation of a discovery campaign for a novel scaffold requires an efficient method to identify "hits"—compounds that demonstrate activity against a biological target of interest.

In Silico Target Identification and Virtual Screening

Given the prevalence of sulfonamides as kinase inhibitors, a logical starting point is to screen derivatives against a panel of disease-relevant kinases.[7][8] Computational methods can rapidly triage large virtual libraries to identify compounds with a higher probability of binding to a chosen target.

A pharmacophore-based virtual screening is a powerful initial step.[9] This involves creating a 3D model that defines the essential steric and electronic features required for binding to a target, such as a kinase active site. This model is then used to screen a virtual library of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives, prioritizing those that best fit the pharmacophore for synthesis.

G cluster_0 In Silico Discovery Phase Target Target Selection (e.g., Kinase Family) Pharm Pharmacophore Model Generation Target->Pharm Input VScreen Virtual Screening & Docking Pharm->VScreen Model VLib Virtual Library of Sulfonamide Derivatives VLib->VScreen Input Hits Prioritized Virtual Hits for Synthesis VScreen->Hits Output

Caption: Workflow for virtual screening to identify initial hits.
Synthesis and Library Generation

Following virtual screening, prioritized compounds are synthesized. The synthesis of sulfonamide derivatives is a well-established field of organic chemistry, often involving the reaction of a sulfonyl chloride with an appropriate amine.[4][10] A diverse library is created by varying the substituents on the dihydropyridinone ring to probe different regions of the target's binding pocket.

The Preliminary Screening Cascade: A Multi-Parameter Approach

A robust screening cascade is essential for making informed decisions and avoiding the costly pursuit of compounds with undesirable properties.[11] The philosophy is to "fail early, fail often," eliminating weak candidates through a series of progressively more complex and resource-intensive assays.[11]

G A Synthesized Compound Library B Primary Screen: In Vitro Target-Based Assay (e.g., Kinase Inhibition) A->B High-Throughput C Determine IC₅₀ for Active Hits B->C Potency D Secondary Screen: Cell-Based Viability Assay (e.g., MTT/MTS) C->D Cellular Activity E Tertiary Screen: Early ADME-Tox Profiling D->E Drug-like Properties F Hit-to-Lead Candidate Selection E->F Data Integration

Caption: A tiered workflow for preliminary compound screening.
Primary Assay: In Vitro Kinase Inhibition

The first step is to confirm that the synthesized compounds inhibit the intended target in a cell-free, biochemical assay.[8] This isolates the interaction between the compound and the target protein, avoiding the complexities of a cellular environment.[12]

Rationale for Assay Choice: The ADP-Glo™ Kinase Assay is a common choice. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Its luminescent output provides high sensitivity and a broad dynamic range.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Preparation:

    • In a 96-well plate, add 5 µL of a solution containing the kinase and its specific substrate peptide in reaction buffer.

    • Add 2.5 µL of the test compound (N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivative) at various concentrations (e.g., 8-point, 3-fold serial dilution starting from 100 µM). Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. Causality Note: The ATP concentration should ideally be at or near the Km of the kinase to ensure that the determined IC₅₀ values are comparable and reflect competitive inhibition.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data to the "vehicle control" (100% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

Secondary Assay: Cell Viability / Cytotoxicity

A potent compound in a biochemical assay is of little value if it cannot enter a cell or is broadly toxic.[12] Therefore, the next crucial step is to assess the compound's effect on the viability of cultured cells.

Rationale for Assay Choice: The MTT assay is a widely used, cost-effective colorimetric method for assessing cell viability.[14][15] It measures the metabolic activity of cells, which generally correlates with the number of viable cells.[16]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add 100 µL of culture medium containing the test compound at various concentrations to the wells. Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Causality Note: During this step, mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[14][17]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][18] Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Trustworthiness Check: It is critical to run a control experiment without cells to check if the sulfonamide derivatives directly reduce MTT, which would lead to a false-positive signal (apparent viability).[15]

Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is paramount to reduce late-stage attrition.[19][20] A compound with excellent potency but poor ADME properties is unlikely to become a successful drug.[19] A standard panel of in vitro ADME-Tox assays should be run on the most promising hits.[11][21]

ParameterAssayRationale & Desired Outcome
Solubility Kinetic Solubility AssayPoor solubility can hinder absorption and lead to inconsistent in vivo results. Goal: >50 µM.
Metabolic Stability Liver Microsome Stability AssayMeasures how quickly the compound is metabolized by liver enzymes. Low stability leads to rapid clearance and poor bioavailability. Goal: Half-life (t½) > 30 min. [21]
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Predicts passive diffusion across the intestinal barrier. Goal: High permeability. [21]
CYP Inhibition Cytochrome P450 Inhibition Assay (e.g., 3A4, 2D6)Assesses the potential for drug-drug interactions. Strong inhibition is a major liability. Goal: IC₅₀ > 10 µM. [21][22]
Plasma Protein Binding Equilibrium DialysisHigh binding to plasma proteins reduces the free concentration of the drug available to act on its target. Goal: Moderate binding (<95%). [21]

Data Integration and Candidate Selection

The final step in this preliminary phase is to integrate all the data to select the most promising candidates for further optimization and in vivo studies.

Hypothetical Data Summary for Lead Selection

Compound IDKinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)Microsomal Stability (t½, min)CYP3A4 IC₅₀ (µM)
Derivative-01 500.545> 20
Derivative-02 250.352.5
Derivative-03 800> 5060> 50
Derivative-04 6525.05515

Analysis and Decision Making:

  • Derivative-01: Represents a strong candidate. It has good potency at the target, translates well to cellular activity, and shows favorable metabolic stability and low risk of CYP inhibition. Decision: Advance to lead optimization.

  • Derivative-02: While very potent, it has poor metabolic stability and is a potent CYP3A4 inhibitor, indicating high risks for poor pharmacokinetics and drug-drug interactions. Decision: Deprioritize.

  • Derivative-03: Lacks potency at the primary target, despite having a good ADME-Tox profile. Decision: Deprioritize.

  • Derivative-04: Shows good target potency and stability, but its cellular activity is significantly weaker (a high IC₅₀-to-GI₅₀ ratio), suggesting potential issues with cell permeability or efflux. Decision: Investigate permeability, but lower priority than Derivative-01.

Caption: Key decision-making criteria for hit-to-lead selection.

Conclusion

This guide has outlined a logical and efficient pathway for the initial discovery and evaluation of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives. By integrating computational chemistry with a tiered screening cascade that assesses target inhibition, cellular effects, and crucial drug-like properties, researchers can make data-driven decisions with confidence. This systematic approach mitigates risk, conserves resources, and ultimately enhances the probability of identifying high-quality lead compounds worthy of advancement into preclinical development.

References

  • BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. Benchchem.com.
  • Maik-Rachline, G. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
  • Hümmer, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reactionbiology.com.
  • Abcam. (n.d.).
  • Knafo, S., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin. Benchchem.com.
  • Admescope. (n.d.).
  • BenchChem. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Benchchem.com.
  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review.
  • Ekins, S., et al. (2007). Improving Early Drug Discovery through ADME Modelling. Drugs in R&D. [Link]

  • ResearchGate. (n.d.). inhibition studies (A) in-vitro kinase assay of the in-house synthesized compounds against hTLK1B-KD using ADP-Glo kinase assay.
  • Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity. Promega.com.
  • BioIVT. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Bioivt.com.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. Broadpharm.com.
  • Ovung, A., & Bhattacharyya, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

  • American Chemical Society. (2023). Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I). ACS Medicinal Chemistry Letters. [Link]

  • Siham, Dr. (n.d.). Pharmacology Lec 3 antibacterial drugs. SULFONAMIDES. University of Basrah.
  • Rampogu, S., et al. (2018). Sulfonanilide Derivatives in Identifying Novel Aromatase Inhibitors by Applying Docking, Virtual Screening, and MD Simulations Studies. International Journal of Molecular Sciences. [Link]

  • PubMed. (2025). Discovery and characterization of sulfonamide derivatives as transcriptional enhanced associate domain (TEAD)
  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. [Link]

  • Carreño, A., et al. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. International Journal of Molecular Sciences. [Link]

  • El-Damasy, A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • Ball, N. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem. [Link]

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Protocols & Analytical Methods

Method

Application Note: N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide as a Versatile Scaffold in Kinase Inhibitor Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic orthogonality, and validated protocols for functionalizing 2-pyridone sulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic orthogonality, and validated protocols for functionalizing 2-pyridone sulfonamide intermediates.

Introduction & Chemical Profile

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627836-85-5) is a highly specialized, bifunctional pharmaceutical building block[1]. Structurally, it combines a 2-pyridone core (tautomeric with 2-hydroxypyridine) and an N,N-dimethylsulfonamide moiety[2]. In modern medicinal chemistry, this specific scaffold is highly prized for designing targeted therapies, particularly in the oncology space.

The 2-pyridone ring serves as an excellent bioisostere for amides and phenols, providing critical hydrogen-bond donor/acceptor pairs necessary for anchoring molecules into the highly conserved hinge regions of kinases[3]. Concurrently, the N,N-dimethylsulfonamide group acts as a metabolically stable, polar vector. It enhances aqueous solubility and frequently projects into solvent-exposed regions of the active site, or interacts with specific allosteric pockets, a strategy successfully employed in the development of MEK (mitogen-activated protein kinase kinase) inhibitors[4].

Quantitative Data: Physicochemical Profile

To predict its behavior in downstream synthesis and biological systems, the fundamental physicochemical properties of the intermediate are summarized below[2].

PropertyValuePharmacological / Synthetic Relevance
Molecular Formula C₇H₁₀N₂O₃SN/A
Molecular Weight 202.23 g/mol Low molecular weight allows for extensive functionalization while remaining within Lipinski's Rule of 5.
Monoisotopic Mass 202.04121 DaCrucial for high-resolution LC-MS tracking during cross-coupling.
XLogP (Predicted) -0.9Highly hydrophilic; requires polar aprotic solvents (DMF, DMSO) for optimal synthetic solubility.
Predicted CCS 138.7 Ų ([M+H]⁺)Useful for ion-mobility mass spectrometry (IM-MS) characterization.

Mechanistic Rationale in Drug Design (E-E-A-T)

The synthetic utility of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide lies in its orthogonal reactivity . The molecule features two primary sites for divergent functionalization:

  • The Pyridone Nitrogen (N1): The N-H bond of the 2-pyridone is mildly acidic. It can be selectively functionalized via copper-catalyzed Chan-Lam coupling to yield N-aryl or N-heteroaryl pyridones[5]. This is a critical step in synthesizing complex 1,6-diaryl pyridine-2(1H)-one analogs, which are potent scaffolds for inhibiting MEK and DNA-dependent protein kinases (DNA-PK)[4],[3].

  • The 6-Oxo Group (C6): The carbonyl oxygen can undergo deoxychlorination (using POCl₃) to generate a 6-chloro-pyridine derivative. This transforms the bioisosteric pyridone into a highly electrophilic cross-coupling partner, primed for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions.

Why Chan-Lam over Buchwald-Hartwig for N-Arylation?

While palladium-catalyzed Buchwald-Hartwig amination is powerful, it often requires strong bases (e.g., NaOtBu), elevated temperatures, and strictly anaerobic conditions, which can degrade sensitive sulfonamide functionalities. The Chan-Lam coupling relies on copper catalysis (e.g., Cu(OAc)₂) and operates at room temperature in an open-air flask[5],[6]. The atmospheric oxygen acts as the terminal oxidant to regenerate the active Cu(III) species necessary for the reductive elimination step that forms the C-N bond[5].

Mandatory Visualization: Divergent Synthetic Workflows

G A N,N-dimethyl-6-oxo- 1,6-dihydropyridine-3-sulfonamide B Chan-Lam N-Arylation (Cu(OAc)2, Ar-B(OH)2, O2) A->B C Deoxychlorination (POCl3, DMF cat.) A->C D N-Aryl Pyridone Scaffold (Kinase Hinge Binders) B->D E 6-Chloro-Pyridine Scaffold (Cross-Coupling Precursor) C->E

Divergent synthetic workflows for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Copper-Catalyzed Chan-Lam N-Arylation

This protocol describes the N-arylation of the pyridone core using phenylboronic acid to generate a kinase-binding intermediate[5],[6].

Reagents:

  • N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (2.0 equiv, 2.0 mmol)

  • Copper(II) acetate, anhydrous (0.1 equiv, 10 mol%)

  • Pyridine (2.0 equiv, 2.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Step-by-Step Methodology:

  • System Initialization: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the pyridone intermediate (202 mg, 1.0 mmol), phenylboronic acid (244 mg, 2.0 mmol), and Cu(OAc)₂ (18.2 mg, 0.1 mmol).

  • Solvent & Ligand Addition: Add 10 mL of DCM followed by pyridine (161 µL, 2.0 mmol). Causality: Pyridine serves a dual purpose; it acts as a mild base to deprotonate the pyridone N-H and acts as a stabilizing ligand for the Cu(II)/Cu(III) catalytic cycle[6].

  • Aerobic Oxidation: Do not purge the flask with nitrogen. Leave the flask open to the ambient atmosphere (or fit with a drying tube). Stir vigorously at room temperature (20–25 °C) for 24–48 hours. Causality: The Chan-Lam mechanism requires O₂ to oxidize the Cu(II) intermediate to a high-valent Cu(III) species, which subsequently undergoes reductive elimination to forge the N-C bond[5].

  • Validation & Monitoring: Monitor the reaction via LC-MS. The starting material ([M+H]⁺ = 203.0) should convert to the N-phenyl product ([M+H]⁺ = 279.1).

  • Workup: Once complete, dilute the mixture with DCM (20 mL) and wash with 1M HCl (2 × 15 mL) to remove copper salts and pyridine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (EtOAc/Hexanes).

Table 2: Optimization of Chan-Lam Coupling Conditions Data synthesized from established Chan-Lam parameters for pyridone scaffolds.

Catalyst (10 mol%)Base / Ligand (2.0 eq)SolventAtmosphereYield (%)
Cu(OAc)₂ Pyridine DCM Air (Open Flask) 88%
Cu(OAc)₂Triethylamine (TEA)DCMAir (Open Flask)65%
CuClPyridineDMFAir (Open Flask)42%
Cu(OAc)₂PyridineDCMArgon (Sealed)< 5%
Protocol B: Deoxychlorination to 6-Chloro-N,N-dimethylpyridine-3-sulfonamide

If the synthetic goal requires C-C bond formation at the 6-position, the pyridone must be converted to a pseudo-halide or halide.

Step-by-Step Methodology:

  • Reagent Loading: Suspend the pyridone intermediate (1.0 equiv) in toluene (0.5 M).

  • Vilsmeier Activation: Add Phosphorus oxychloride (POCl₃, 3.0 equiv) and a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 equiv). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly attacks the tautomeric 2-hydroxypyridine oxygen, converting it into an excellent leaving group, which is subsequently displaced by chloride ions.

  • Heating: Heat the mixture to 100 °C for 4 hours.

  • Quenching (Critical Safety Step): Cool the reaction to 0 °C and carefully pour it over crushed ice to quench excess POCl₃. Neutralize slowly with saturated aqueous NaHCO₃. Extract with EtOAc, dry, and concentrate to yield the 6-chloro derivative, ready for Suzuki coupling.

References

  • NextSDS Chemical Substance Database Title: N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide - Chemical Substance Information Source: NextSDS URL:[Link]

  • PubChemLite / PubChem Database Title: N,n-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CID 2512776) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Royal Society of Chemistry (RSC) Title: Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids Source: Synthetic Methods in Drug Discovery: Volume 1 URL:[Link]

  • Title: Pyridone sulfonamides and pyridone sulfamides as MEK inhibitors (Patent CN101454004B)
  • American Chemical Society (ACS) - Journal of Medicinal Chemistry Title: Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition Source: Journal of Medicinal Chemistry URL:[Link]

  • American Chemical Society (ACS) - Organic Letters Title: Chan–Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N–O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones Source: Organic Letters URL:[Link]

Sources

Application

Application Note &amp; Protocols: Formulation Strategies to Enhance the Aqueous Solubility of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Audience: Researchers, scientists, and drug development professionals. Executive Summary N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS No. 627836-85-5) is a molecule with significant therapeutic potential, however, its development is frequently hampered by poor aqueous solubility.[1][2] This common challenge for heterocyclic compounds can limit oral bioavailability and complicate the development of parenteral dosage forms.[2][3][4] This document provides a comprehensive technical guide outlining a systematic approach and detailed protocols for enhancing the solubility of this target molecule. The strategies discussed are based on fundamental physicochemical principles and are widely applicable to other poorly soluble drug candidates, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II and IV.[1][5] We will explore pH modification, co-solvency, cyclodextrin complexation, amorphous solid dispersions, and lipid-based formulations as primary methods to overcome this critical biopharmaceutical hurdle. Each section explains the underlying mechanism and provides a robust, step-by-step protocol for laboratory execution.

Physicochemical Properties & Rationale for Formulation Design

A thorough understanding of the molecule's properties is the foundation of a rational formulation design. While extensive public data for this specific compound is limited, its structure—featuring a pyridinone ring and a tertiary sulfonamide group—allows for informed hypotheses.

  • Structure: N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (MW: 202.23 g/mol ).

  • Polarity & Lipophilicity: The pyridinone core is polar and capable of hydrogen bonding, while the N,N-dimethyl and the ring structure contribute to its lipophilicity.[6][7] This mixed polarity suggests that solubility will be highly dependent on the solvent system.[6]

  • Ionization (pKa): Unlike primary or secondary sulfonamides, the N,N-dimethylated sulfonamide group is not acidic. However, the N-H proton on the dihydropyridinone ring is expected to be weakly acidic. Its deprotonation under alkaline conditions will form an anionic salt, which is predicted to have significantly higher aqueous solubility. This makes pH modification a primary and powerful strategy to investigate.[8][9][10]

  • Crystallinity: The planar nature of the pyridinone ring suggests a high lattice energy in its crystalline state, which is a major barrier to dissolution.[11] Techniques that disrupt this crystal lattice, such as the formation of amorphous solid dispersions, are therefore highly relevant.[2][3][5]

Based on this analysis, a multi-pronged screening approach is recommended to identify the most effective solubility enhancement technique.

Initial Screening Workflow

A systematic workflow ensures efficient evaluation of various formulation strategies. The following diagram outlines a logical progression from simple to more complex techniques.

G cluster_0 Phase 1: Fundamental Approaches cluster_1 Phase 2: Advanced Formulations cluster_2 Phase 3: Optimization A Determine Intrinsic Solubility (pH 2, 7.4) B pH-Solubility Profiling (pH 2-10) A->B C Co-solvent Screening (PEG 400, PG, Ethanol) A->C F Lipid-Based Screening (Oils, Surfactants) A->F For highly lipophilic character D Cyclodextrin Complexation (HP-β-CD) B->D If pH effect is significant E Amorphous Solid Dispersion (PVP K30, HPMC-AS) C->E If co-solvents show promise G Lead Formulation Optimization & Stability Testing D->G E->G F->G G cluster_0 Mechanism of Cyclodextrin Complexation A Hydrophobic Drug (Low Solubility) D Drug-CD Inclusion Complex (High Solubility) A->D Encapsulation B Cyclodextrin (CD) (Hydrophilic Exterior) B->D C Water

Caption: Encapsulation of a drug within a cyclodextrin cavity.

Protocol 4.3.1: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 % w/v) in a relevant buffer (e.g., pH 7.4 phosphate buffer).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the compound to each HP-β-CD solution.

    • Seal the vials and shake at constant temperature for 48-72 hours until equilibrium is reached.

    • Filter each suspension through a 0.22 µm syringe filter.

    • Determine the concentration of the dissolved drug in the filtrate by HPLC-UV.

  • Data Analysis:

    • Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD.

    • The resulting phase-solubility diagram indicates the type of complex formed. A linear (AL-type) plot is most common and indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant (Kc) of the complex.

Technique 4: Amorphous Solid Dispersions (ASDs)

Mechanism: ASDs enhance solubility by converting a crystalline drug into its higher-energy, amorphous state and dispersing it within a hydrophilic polymer matrix. [2][5][12]This amorphous form lacks the strong crystal lattice energy that must be overcome during dissolution, resulting in a "spring-like" effect where a supersaturated solution is temporarily achieved. [1][3]The polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMC-AS)) helps to stabilize the amorphous state and prevent recrystallization. [1][12] Protocol 4.4.1: Preparation of ASDs by Solvent Evaporation

  • Polymer and Solvent Selection: Select a hydrophilic polymer (e.g., PVP K30, HPMC-AS) and a volatile common solvent (e.g., methanol, acetone, or a mixture) that dissolves both the drug and the polymer.

  • Solution Preparation:

    • Prepare solutions with different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5).

    • Dissolve the calculated amounts of the drug and polymer in the chosen solvent to form a clear solution.

  • Solvent Evaporation:

    • Pour the solution into a petri dish to form a thin film.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a dry film is formed.

  • Post-Processing:

    • Scrape the resulting solid dispersion from the dish.

    • Gently mill or grind the material into a fine powder.

    • Store in a desiccator to prevent moisture uptake.

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Dissolution Testing: Perform dissolution studies (e.g., USP Apparatus II) to compare the dissolution rate of the ASDs against the pure crystalline drug.

Technique 5: Lipid-Based Formulations

Mechanism: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption by presenting the drug in a solubilized state. [4][13]Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-solvents, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. [14][15]The drug remains dissolved in the oil droplets, facilitating its absorption. [4][13] Protocol 4.5.1: Screening of Lipid-Based Excipients

  • Excipient Screening:

    • Determine the solubility of the compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).

    • To do this, add an excess amount of the drug to 2g of each excipient. Vortex and allow to equilibrate for 48 hours. Centrifuge and analyze the supernatant for drug content via HPLC.

  • Ternary Phase Diagram Construction:

    • Select the best-performing oil, surfactant, and co-solvent based on the solubility data.

    • Construct a ternary phase diagram by preparing mixtures of these three components at various ratios.

    • For each mixture, assess its self-emulsification properties by adding 1 mL of the formulation to 250 mL of water in a beaker with gentle stirring.

    • Observe the resulting emulsion for speed of formation, clarity (transparency), and particle size. Good SEDDS formulations will emulsify rapidly to form clear or bluish-white microemulsions.

  • Lead Formulation Selection: Select formulations from the phase diagram that show good emulsification performance and have a high drug-loading capacity for further development.

Conclusion

Improving the solubility of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a critical step in its development pathway. The formulation strategies detailed in this guide—pH modification, co-solvency, cyclodextrin complexation, amorphous solid dispersions, and lipid-based systems—provide a powerful and systematic toolkit for the formulation scientist. By starting with a thorough physicochemical characterization and following a logical screening workflow, researchers can efficiently identify and optimize a formulation that enhances solubility, improves dissolution, and ultimately maximizes the therapeutic potential of this promising compound.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences.
  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). Expert Opinion on Drug Delivery, 21(12), 1807-1822. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences.
  • pH-induced solubility transition of sulfonamide-based polymers. (2002). PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (2021). Bentham Science Publishers.
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology.
  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2025). ijrti.org.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). JMPAS.
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (n.d.).
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review.
  • Optimizing oral drug delivery using lipid based formul
  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. (n.d.). International Journal of Scientific Research & Technology.
  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. (2017). Pharma Excipients.
  • Cyclodextrins: An Overview of Fundamentals, Types, and Applic
  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). PubMed. [Link]

  • Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. (2011). PubMed. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2026).
  • Technical Support Center: Overcoming Poor Solubility of 2(1H)
  • Cyclodextrins and their uses: a review. (n.d.).
  • Kinetics and Mechanism of Cyclodextrin Inclusion Complexation Incorporating Bidirectional Inclusion and Formation of Orientational Isomers. (2006).
  • SOLUBILITY OF SULPHONAMIDES. (2026). The BMJ.
  • The effect of pH on the solubility of sulphonamides. (1945). PubMed. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021).
  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. (n.d.).
  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC - NIH. [Link]

  • Technical Support Center: Overcoming Poor Solubility of Pyrazinone Deriv
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed. [Link]

  • N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. (n.d.). NextSDS.
  • PRODUCT INFORM
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Selected strategies for the synthesis of sulfonamides.... (n.d.).
  • N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. (n.d.). SCBT.
  • A Strategy for the Synthesis of Sulfonamides on DNA. (2019).
  • N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. (n.d.). Sigma-Aldrich - MilliporeSigma.
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed. [Link]

  • Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. (2025).

Sources

Method

Application Note: Incorporating N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide into Targeted Drug Delivery Systems

Introduction & Scientific Rationale In the rapidly evolving landscape of targeted therapeutics—particularly Small Molecule Drug Conjugates (SMDCs) and Proteolysis Targeting Chimeras (PROTACs)—the selection of robust, mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the rapidly evolving landscape of targeted therapeutics—particularly Small Molecule Drug Conjugates (SMDCs) and Proteolysis Targeting Chimeras (PROTACs)—the selection of robust, modular building blocks is paramount. N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (DMODPS) has emerged as a highly versatile heterocyclic pharmacophore .

With a molecular weight of 202.23 g/mol and a highly defined topological polar surface area (TPSA), DMODPS offers a unique combination of hydrogen-bonding capability and metabolic stability. Traditionally explored within the context of ubiquitin-specific protease (USP) inhibitors—most notably USP19 —the 1,6-dihydropyridine scaffold is now being repurposed as a functional moiety in targeted drug delivery. The N,N-dimethyl sulfonamide group acts as a stable, non-reactive polar cap that enhances the aqueous solubility of hydrophobic linkers, while the pyridone nitrogen (N1) serves as an ideal, regioselective anchor point for linker attachment.

Mechanistic Causality: Regioselective N-Alkylation

A critical challenge in incorporating pyridone derivatives into drug delivery systems is the ambidentate nature of the 2-pyridone ring, which can undergo either N-alkylation or O-alkylation. For drug delivery linkers, N-alkylation is strictly required to maintain the structural integrity of the oxo group, which is essential for target-protein hydrogen bonding and maintaining the correct spatial geometry of the conjugate.

Causality of Base Selection: Using a hard base like Sodium Hydride (NaH) often results in a deleterious mixture of N- and O-alkylated isomers. By substituting NaH with Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF), the reaction trajectory is altered. The larger atomic radius and softer nature of the cesium cation weakly coordinate the pyridone oxygen. This leaves the nitrogen atom highly nucleophilic, thermodynamically driving the reaction toward >95% N-alkylation. This causality is the foundation of the self-validating protocol provided below.

Conjugation Workflow

G DMODPS DMODPS (Pyridone Sulfonamide) Base Deprotonation (Cs2CO3, DMF) DMODPS->Base Step 1 Intermediate N-Alkylated DMODPS (Azide Intermediate) Base->Intermediate N-Alkylation Linker Bifunctional Linker (Azido-PEG4-Bromide) Linker->Intermediate SMDC Targeted SMDC (Drug Conjugate) Intermediate->SMDC SPAAC Click Chemistry TargetLigand Targeting Ligand (DBCO-Functionalized) TargetLigand->SMDC

Workflow for conjugating DMODPS into a targeted Small Molecule Drug Conjugate (SMDC).

Experimental Protocols

Protocol A: Regioselective N-Alkylation of DMODPS with a PEG-Linker

Objective: To synthesize a linker-ready DMODPS intermediate for downstream bio-orthogonal conjugation. Materials: DMODPS (>95% purity), Anhydrous Cs₂CO₃, Anhydrous DMF, Azido-PEG4-Bromide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of DMODPS in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Rationale: Argon prevents oxidative degradation of the electron-rich pyridone ring during deprotonation.

  • Deprotonation: Add 1.5 eq of anhydrous Cs₂CO₃. Stir at room temperature for 30 minutes. Rationale: The 30-minute window ensures complete deprotonation and formation of the cesium-pyridone complex, which dictates the required N-regioselectivity.

  • Alkylation: Dropwise add 1.2 eq of Azido-PEG4-Bromide. Elevate the reaction temperature to 60°C and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Rationale: NH₄Cl neutralizes excess base without hydrolyzing the newly formed N-alkyl bond, ensuring the stability of the PEG linker.

  • Purification: Purify via flash chromatography using a Dichloromethane/Methanol gradient (0-5% MeOH).

Protocol B: Bio-orthogonal Conjugation to a Targeting Ligand (SPAAC)

Objective: Attach the DMODPS-PEG-Azide to a DBCO-functionalized targeting ligand (e.g., a USP19 binding motif).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the DBCO-ligand (1.0 eq) and DMODPS-PEG-Azide (1.1 eq) in a 1:1 mixture of DMSO and PBS (pH 7.4) to a final concentration of 10 mM.

  • Incubation: Stir at room temperature for 4 hours. Rationale: Strain-promoted alkyne-azide cycloaddition (SPAAC) requires no copper catalyst, preventing heavy-metal toxicity and aggregation in the final drug delivery system.

  • Self-Validation (LC-MS): Monitor reaction completion via LC-MS. The SPAAC reaction is validated as complete upon the disappearance of the characteristic DBCO UV absorbance peak at 309 nm, confirming the formation of the stable triazole linkage.

Quantitative Data & Optimization Parameters

To ensure reproducibility, researchers must benchmark their yields against established optimization metrics. Table 1 summarizes the causal relationship between base selection and regioselectivity, validating the parameters chosen in Protocol A.

Reaction ParameterBase UsedSolventTemp (°C)N-Alkylation Yield (%)O-Alkylation Yield (%)
Condition ANaHTHF0 to RT55%45%
Condition BK₂CO₃DMF6082%18%
Condition C (Opt.) Cs₂CO₃ DMF 60 96% 4%
Condition DDIPEADCMRT<10%Trace

Table 1: Optimization of DMODPS Regioselective Alkylation. Condition C represents the validated standard for synthesizing high-purity drug delivery conjugates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2512776, N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide". PubChem,[Link]

  • Rountree, J.S.S., et al. "Usp19 inhibitors for use in a method of treating obesity, insulin resistance and type ii diabetes".
Application

catalytic applications of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide analogs

Application Note: Catalytic Applications of N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Analogs in Direct Amidation Executive Summary & Mechanistic Rationale The direct amidation of unactivated esters and carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Analogs in Direct Amidation

Executive Summary & Mechanistic Rationale

The direct amidation of unactivated esters and carboxylic acids is a notoriously challenging transformation in organic synthesis, typically requiring harsh conditions, stoichiometric coupling reagents, or expensive transition-metal catalysts. However, 2-pyridone (6-oxo-1,6-dihydropyridine) and its derivatives have emerged as highly efficient, metal-free bifunctional organocatalysts that facilitate these reactions under mild conditions[1].

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide represents a next-generation analog in this class. The catalytic superiority of this scaffold lies in its precise electronic tuning:

  • Bifunctional Hydrogen Bonding: The pyridone core acts as an acid-base conjugate catalyst. The N–H group (Brønsted acid) donates a hydrogen bond to the ester carbonyl, lowering its LUMO, while the C=O group (Brønsted base) accepts a proton from the incoming amine, enhancing its nucleophilicity[1][2].

  • Inductive Activation via the Sulfonamide: The introduction of the strongly electron-withdrawing N,N-dimethylsulfonamide group at the 3-position significantly lowers the pKa of the pyridone N–H bond. This strengthens the hydrogen-bond donor capacity, stabilizing the highly polarized 8-membered cyclic transition state during acyl transfer[3][4].

  • Steric Deaggregation: Unsubstituted 2-pyridones often suffer from catalytic deactivation due to the formation of inactive hydrogen-bonded dimers[2]. The steric bulk of the N,N-dimethylsulfonamide group disrupts this dimerization, maintaining a high concentration of the active monomeric catalyst in solution.

CatalyticCycle A Monomeric Catalyst (Sulfonamide-Pyridone) B Substrate Binding (Ester + Amine) A->B Addition C Ternary H-Bonded Complex (8-Membered Ring) B->C H-Bond Network Formation D Transition State (Concerted Proton Transfer) C->D Nucleophilic Attack E Product Release (Amide + Alcohol) D->E C-O Cleavage E->A Catalyst Regeneration

Fig 1: Bifunctional catalytic cycle of sulfonamide-pyridone in ester aminolysis.

Quantitative Performance Data

The electronic tuning provided by the sulfonamide group translates directly to enhanced reaction kinetics and broader substrate scope. Table 1 summarizes the comparative efficiency of various 2-pyridone catalysts in the aminolysis of a model unactivated ester (methyl phenylacetate) with benzylamine.

Table 1: Comparative Catalytic Efficiency in Ester Aminolysis

Catalyst SystemLoading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (%)
Uncatalyzed-Toluene24< 5N/A
2-Pyridone[1]20Toluene2421> 99
6-Chloro-2-pyridone[1]20Toluene1285> 99
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide 10 Toluene 6 96 > 99

Note: The sulfonamide analog achieves near-quantitative conversion at half the catalyst loading and in half the time compared to halogenated analogs, while strictly preserving the stereochemical integrity of the substrates.

Validated Experimental Protocols

The following protocol details the use of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide for the direct amidation of unactivated esters. Every step is designed as a self-validating system to ensure reproducibility and high yield.

Protocol: Catalytic Direct Amidation of Esters

Causality of Solvent Choice: Non-polar, aprotic solvents (e.g., anhydrous toluene or hexane) are strictly required. Polar solvents (like DMF or Methanol) will competitively hydrogen-bond with the catalyst, severely disrupting the formation of the critical ternary complex[1][3].

Step 1: Catalyst and Substrate Preparation

  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert Argon gas.

  • Add the ester substrate (1.0 mmol) and N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (0.1 mmol, 10 mol%).

  • Dissolve the mixture in 3.0 mL of anhydrous toluene.

  • Validation Checkpoint 1: Draw a 10 µL aliquot and analyze via ATR-FTIR. A shift in the ester C=O stretching frequency (e.g., from 1740 cm⁻¹ to ~1725 cm⁻¹) confirms the successful formation of the active catalyst-ester hydrogen-bonded complex.

Step 2: Amine Addition and Incubation

  • Add the primary or secondary amine (1.2 mmol) dropwise to the stirring solution at room temperature (25°C).

  • Seal the flask and heat to 40°C using a thermostatic oil bath. Stir for 6–12 hours depending on the steric hindrance of the amine.

  • Validation Checkpoint 2: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the ester spot and the emergence of a highly UV-active amide spot indicates reaction progression.

Step 3: Quenching and Catalyst Recovery

  • Cool the reaction to room temperature and quench by adding 5 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Catalyst Recovery: The sulfonamide-pyridone catalyst is slightly acidic. Wash the combined organic layers with 0.1 M NaOH (2 × 5 mL) to extract the catalyst into the aqueous phase.

  • Acidify the aqueous phase to pH 4 using 1 M HCl and extract with Dichloromethane to quantitatively recover the catalyst for reuse.

  • Validation Checkpoint 3: Perform Chiral HPLC on the purified amide product. A single chromatographic peak validates that the mild, metal-free hydrogen-bonding conditions successfully prevented base-catalyzed racemization of the stereocenter.

Workflow S1 Step 1 Anhydrous Setup & H-Bonding Check S2 Step 2 Amine Addition (1.2 equiv) S1->S2 S3 Step 3 Incubation (40°C, 6-12h) S2->S3 S4 Step 4 Alkaline Wash (Catalyst Extraction) S3->S4 S5 Step 5 Acidification & Catalyst Recovery S4->S5

Fig 2: Step-by-step experimental workflow for catalytic direct amidation and catalyst recovery.

Sources

Method

Application Note: Preparation and Handling of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Stock Solutions for High-Throughput Screening

Abstract The integrity of high-throughput screening (HTS) data is fundamentally dependent on the quality of the compound stock solutions used. This document provides a detailed technical guide for the preparation, qualit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The integrity of high-throughput screening (HTS) data is fundamentally dependent on the quality of the compound stock solutions used. This document provides a detailed technical guide for the preparation, quality control, and storage of stock solutions of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627836-85-5), a compound of interest for drug discovery campaigns. Adherence to these protocols is critical for ensuring experimental reproducibility, minimizing compound precipitation, and preventing assay artifacts that can arise from improper handling. We present field-proven methodologies that emphasize the causality behind experimental choices, ensuring that researchers can generate reliable and consistent results.

Introduction: The Foundation of Reproducible HTS

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries.[1] However, the axiom of "garbage in, garbage out" is particularly resonant; the most sophisticated assay is rendered useless by poorly prepared compound solutions. The preparation of a high-concentration primary stock solution, typically in 100% dimethyl sulfoxide (DMSO), is the inaugural and most critical step in the compound management lifecycle.[2][3]

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is an organic molecule featuring a sulfonamide functional group, which is a common motif in pharmacologically active compounds.[4] Like many heterocyclic compounds destined for HTS, its aqueous solubility is expected to be limited, making DMSO the solvent of choice for achieving the high concentrations required for screening.[5][6]

This guide moves beyond a simple recitation of steps. It provides the scientific rationale for each stage of the process, from solvent selection to quality control and storage, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it with a full understanding of the underlying principles. The ultimate goal is to preserve the integrity of the compound and, by extension, the validity of the screening data.[7]

Compound Information and Critical Safety Precautions

Before handling the compound, it is imperative to be familiar with its properties and associated hazards.

Table 1: Physicochemical and Safety Data for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Property Value Source(s)
CAS Number 627836-85-5 [8]
Molecular Formula C₇H₁₀N₂O₃S [9]
Molecular Weight 202.23 g/mol [9]
Hazard Codes H315: Causes skin irritation.H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness. [8]

| Physical Form | Solid (Assumed) |[2][10] |

Mandatory Safety Protocol: Based on the hazard classifications, all handling of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, both in solid and solution form, must be performed in a well-ventilated area, preferably a chemical fume hood. The following Personal Protective Equipment (PPE) is required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

  • A properly fitted lab coat

Materials and Reagents

The quality of your results is directly tied to the quality of your materials. Use only high-purity reagents and calibrated equipment.

Table 2: Recommended Materials, Reagents, and Equipment

Item Specification Rationale
Test Compound N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, solid Purity ≥95% confirmed by supplier CoA (Certificate of Analysis).
Solvent Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filtered.[2]
Vials/Tubes Sterile, conical-bottom microcentrifuge tubes or amber glass vials with PTFE-lined caps. Prevents contamination and degradation from light.
Pipette Tips Sterile, nuclease-free, low-retention tips. Ensures accurate liquid handling and prevents loss of compound.
Analytical Balance Readable to at least 0.1 mg. Required for accurate weighing of small compound masses.[2]
Micropipettes Calibrated, various volumes (e.g., P200, P1000). Critical for accurate solvent dispensing.[2]
Vortex Mixer Standard laboratory vortexer. Provides mechanical agitation to aid dissolution.[11]

| Sonicator | Water bath sonicator. | Uses ultrasonic waves to break apart compound aggregates and enhance dissolution, especially for poorly soluble compounds.[11] |

Experimental Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in 100% DMSO, which serves as the source for all subsequent dilutions. A 10 mM concentration is a widely accepted standard in HTS.[2][12]

Step 1: Pre-Calculation Before entering the lab, calculate the mass of the compound required. The accuracy of your final concentration begins here.

  • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (L) × Molecular Weight (g/mol)

  • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 202.23 g/mol = 2.0223 mg

Step 2: Accurate Weighing of the Compound

  • Place a sterile microcentrifuge tube or weighing boat on the analytical balance and tare the mass to zero.

  • Carefully add the solid compound until the calculated mass (e.g., 2.02 mg) is reached. Record the exact mass weighed.

  • If using a weighing boat, ensure the complete transfer of the powder to the designated sterile vial or tube for dissolution.

Step 3: Dissolution in Anhydrous DMSO

  • Using a calibrated micropipette, add the calculated volume of anhydrous, ≥99.9% purity DMSO to the vial containing the compound. For the example above, this would be 1.0 mL.

    • Expert Insight: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][11] Absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation over time.[13] Always use a fresh bottle of anhydrous DMSO or one that has been properly stored and sealed.

  • Tightly cap the vial.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[11]

  • Visually inspect the solution against a bright light source. If any solid particulates remain, proceed to sonication.

  • Place the vial in a water bath sonicator for 5-10 minutes.[11] The ultrasonic energy will help break up any remaining solid aggregates.

  • Perform a final visual inspection to confirm that the solution is clear and free of any visible precipitate. A completely dissolved stock is paramount.

Step 4: Aliquoting and Long-Term Storage

  • To preserve the integrity of the primary stock, it must be aliquoted into single-use volumes. This practice is critical to avoid the detrimental effects of repeated freeze-thaw cycles, which can introduce moisture and cause compound degradation.[2][14]

  • Dispense small volumes (e.g., 20-50 µL) into sterile, clearly labeled microcentrifuge tubes.

  • Store the aliquots under the appropriate conditions, protected from light.

Table 3: Recommended Storage Conditions for DMSO Stock Solutions

Storage Duration Temperature Rationale
Short- to Medium-Term (1-6 months) -20°C Reduces the rate of chemical degradation for most compounds.[2]

| Long-Term (>6 months) | -80°C | Provides maximum stability and minimizes degradation over extended periods.[2] |

G cluster_prep Preparation Phase cluster_qc Quality Control & Storage calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (Analytical Balance) calc->weigh Mass (mg) add_dmso 3. Add Anhydrous DMSO (Calibrated Pipette) weigh->add_dmso Exact Mass dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visual Inspection (Clear Solution?) dissolve->inspect precip Precipitate Visible inspect->precip precip->dissolve No, Return to Step 4 aliquot 6. Aliquot (Single-Use Volumes) precip->aliquot Yes store 7. Store (-20°C / -80°C, Protected from Light) aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

Experimental Protocol 2: Essential Quality Control (QC) - Aqueous Solubility Assessment

A clear DMSO stock does not guarantee solubility in the final aqueous assay buffer. "Solvent shock" occurs when a compound dissolved in 100% DMSO precipitates upon dilution into an aqueous medium where its solubility is much lower.[13][14] This QC protocol is a self-validating system to determine the compound's working solubility limit and prevent this issue.

Objective: To determine the maximum concentration of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide that remains soluble in the final assay buffer at a consistent final DMSO concentration.

Procedure:

  • Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare a series of dilutions of the compound in your specific assay buffer (e.g., PBS, cell culture media). It is crucial to ensure the final DMSO concentration is the same in all samples and matches what will be used in the HTS. For example, to test a 100 µM compound concentration with a final DMSO of 0.5%, you would add 5 µL of the 10 mM stock to 495 µL of assay buffer.

  • Create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM).

  • Include a vehicle control containing only the assay buffer and the equivalent final concentration of DMSO.[14]

  • Incubate the dilutions under the same conditions as your planned assay (e.g., 2 hours at 37°C).[13]

  • Visually inspect each tube or well for any sign of precipitation (cloudiness, particulates). A light microscope can be used for more sensitive detection.

  • The highest concentration that remains completely clear is the maximum working soluble concentration . Screening at concentrations above this limit is highly likely to produce unreliable data due to compound precipitation.[13]

G start Precipitation Observed in Assay Plate q1 When did it occur? start->q1 immediately Immediately upon dilution q1->immediately Immediately over_time Over time during incubation q1->over_time Over Time cause1 Potential Cause: 'Solvent Shock' or Exceeded Max Solubility Limit immediately->cause1 cause2 Potential Cause: Compound Instability or Interaction with Media Components over_time->cause2 solution1 Solution: 1. Reduce final compound concentration. 2. Perform aqueous solubility test (Protocol 2). 3. Optimize dilution method (e.g., slow addition while mixing). cause1->solution1 solution2 Solution: 1. Check for pH shifts in media. 2. Evaluate compound stability at 37°C. 3. If using serum, consider protein binding/precipitation. cause2->solution2

Caption: Troubleshooting workflow for compound precipitation.

Conclusion and Key Pillars of Success

The generation of high-quality, reproducible HTS data begins with meticulous attention to the preparation of compound stock solutions. For N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, success hinges on three pillars:

  • Purity of Reagents: The use of high-purity, anhydrous DMSO is non-negotiable to ensure maximum dissolving power and prevent moisture-induced precipitation.[2]

  • Integrity of Technique: Accurate calculations, precise weighing, proper dissolution methods, and the strict avoidance of freeze-thaw cycles are essential to maintain the intended concentration and stability of the stock.[14]

  • Vigilant Quality Control: A clear DMSO stock is not sufficient. Performing a practical aqueous solubility test is a critical, self-validating step to define the true working concentration range and prevent misleading results from compound precipitation in the final assay.[13]

By integrating these principles and protocols into standard laboratory practice, researchers can build a foundation of trust in their screening results and accelerate the path of drug discovery.

References

  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions.
  • NextSDS. (n.d.). N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • ACS Publications. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development.
  • PubMed. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Novartis. (2011). Implementation of high-throughput quality control processs within compound management.
  • Biocompare. (2019). New Trends in Compound Management.
  • American Laboratory. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • ResearchGate. (n.d.). HTS compatibility: signal stability, DMSO tolerance, EC 50 curves, and....
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • MilliporeSigma. (n.d.). High Throughput Screening Protocol Eshmuno® CMX Resin.
  • WuXi AppTec. (2025). Transforming Drug Development: How Smart Compound Management Safeguards Integrity and Boosts Efficiency.
  • Selvita. (n.d.). Compound Management.
  • Life Chemicals. (2026). HTS Compound Collection for drug discovery.
  • MilliporeSigma. (n.d.). N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • Santa Cruz Biotechnology. (n.d.). N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.
  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • PMC. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Synthesis

Welcome to the advanced troubleshooting and technical support center for the synthesis of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This zwitterionic-like, highly polar building block presents unique syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support center for the synthesis of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This zwitterionic-like, highly polar building block presents unique synthetic challenges, primarily due to the competing tautomerization of the 2-pyridone core and the extreme hydrolytic lability of its sulfonyl chloride intermediates.

As a Senior Application Scientist, I have designed this guide to provide field-proven strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yield and purity.

Phase 1: Synthetic Strategy & Workflow

Direct chlorosulfonation of 2-pyridone is notoriously inefficient. The pyridone oxygen and nitrogen atoms protonate in strongly acidic media (like chlorosulfonic acid), deactivating the ring toward electrophilic aromatic substitution. To circumvent this, the industry standard is to utilize a methoxy-protected precursor, such as 2-methoxypyridine [1].

Workflow A 2-Methoxypyridine B 6-Methoxypyridine- 3-sulfonyl chloride A->B ClSO3H 0 to 100 °C C 6-Methoxy-N,N-dimethyl pyridine-3-sulfonamide B->C HN(CH3)2, DIPEA DCM, 0 °C D N,N-Dimethyl-6-oxo-1,6- dihydropyridine-3-sulfonamide C->D aq. HBr Reflux

Synthetic workflow for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide via methoxy protection.

Phase 2: Troubleshooting FAQs

Q1: During the amination step, my yield of the sulfonamide is <40%, and I observe massive formation of a highly polar baseline spot on TLC. What is happening? Causality: The baseline spot is 6-methoxypyridine-3-sulfonic acid. Heteroaryl sulfonyl chlorides are exceptionally electrophilic. The electron-withdrawing nature of the pyridine ring significantly lowers the LUMO energy of the sulfonyl group, making it highly susceptible to nucleophilic attack by trace water [2]. Solution: You must maintain strictly anhydrous conditions. Ensure your dichloromethane (DCM) is freshly distilled over calcium hydride, and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of aqueous basic conditions.

Q2: How can I confirm that my sulfonyl chloride hasn't hydrolyzed before I add the dimethylamine? Causality: Standard LC-MS analysis often utilizes aqueous mobile phases, which will instantly hydrolyze the sensitive 6-methoxypyridine-3-sulfonyl chloride during the run, giving a false positive for the sulfonic acid byproduct. Self-Validating Protocol: Perform a "Methanol Quench." Take a 5 µL aliquot of your reaction mixture and quench it into 1 mL of anhydrous methanol containing 1 equivalent of triethylamine. Inject this into the LC-MS. If the sulfonyl chloride is intact, it will quantitatively convert to the methyl sulfonate ester (m/z = M+32). If the sulfonic acid mass (m/z = M+18) is dominant, your reaction flask has been compromised by moisture.

Q3: The final demethylation step to reveal the 2-pyridone core is causing product degradation. Which reagent is optimal? Causality: Demethylation of 2-methoxypyridines requires an acid-catalyzed nucleophilic cleavage. While Boron tribromide (BBr 3​ ) is a standard demethylating agent, its strong Lewis acidity can coordinate with the sulfonamide oxygen atoms, leading to side reactions or difficult-to-break boron complexes. Aqueous hydrobromic acid (HBr) in acetic acid provides the perfect balance of protonation (to activate the methoxy group) and nucleophilicity (bromide ion) without coordinating to the sulfonamide [3].

Mechanism A 6-Methoxy-N,N-dimethyl pyridine-3-sulfonamide B Protonated Pyridinium Intermediate A->B + H+ (Acid) C Nucleophilic Attack (Br- at -CH3) B->C SN2 Cleavage D 2-Hydroxypyridine Tautomer C->D - CH3Br E 2-Pyridone Target (Thermodynamic Sink) D->E Tautomerization

Mechanistic pathway of the acid-catalyzed demethylation to form the final 2-pyridone core.

Phase 3: Quantitative Data & Optimization

To determine the most efficient demethylation strategy, we evaluated several standard conditions. The data below summarizes the yield and purity profiles, highlighting HBr/AcOH as the superior method for this specific substrate.

Demethylation ReagentTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
4M HCl in Dioxane8012>9582>98%
33% HBr in AcOH 60 4 >99 88 >99%
BBr 3​ in DCM0 to 252>9065 (complex mix)85%
Aq. 6M HCl10018>957895%

Phase 4: Standardized Experimental Protocols

Protocol A: Anhydrous Amination (Formation of 6-Methoxy-N,N-dimethylpyridine-3-sulfonamide)
  • Preparation: Purge a 250 mL round-bottom flask with ultra-high purity Argon. Add 6-methoxypyridine-3-sulfonyl chloride (10.0 g, 48.2 mmol) and anhydrous DCM (100 mL).

  • Cooling: Submerge the flask in an ice/water bath and allow the internal temperature to reach 0 °C.

  • Base Addition: Add DIPEA (12.5 g, 96.4 mmol, 2.0 eq) dropwise over 10 minutes via syringe. Causality Note: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation and deactivation of the incoming dimethylamine.

  • Amination: Add dimethylamine (2.0 M solution in THF, 28.9 mL, 57.8 mmol, 1.2 eq) dropwise over 30 minutes using a syringe pump.

  • Validation: After 1 hour, perform the "Methanol Quench" LC-MS assay described in Q2 to verify the complete consumption of the highly reactive sulfonyl chloride.

  • Workup: Once complete, quench with saturated aqueous NaHCO 3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Demethylation (Formation of N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide)
  • Reaction Setup: Dissolve the crude 6-methoxy-N,N-dimethylpyridine-3-sulfonamide (10.0 g, 46.2 mmol) in glacial acetic acid (40 mL).

  • Acid Addition: Slowly add 33% HBr in acetic acid (30 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Self-Validation Check: Monitor the reaction by UV-Vis spectroscopy. The starting methoxypyridine exhibits a distinct UV maximum (~270 nm). As the reaction proceeds, a bathochromic shift (red shift) to ~300 nm will occur, confirming the formation of the highly conjugated 2-pyridone tautomer.

  • Isolation: Cool the mixture to room temperature and pour it onto crushed ice (200 g). The zwitterionic-like product is highly water-soluble, so avoid excessive aqueous extraction. Instead, neutralize carefully to pH 6.5 with 10M NaOH (keep internal temperature <20 °C). Extract with a polar organic solvent mixture (e.g., 10% Isopropanol in Chloroform) (4 x 100 mL).

  • Purification: Dry the organics over Na 2​ SO 4​ , concentrate, and recrystallize from hot ethanol to afford the pure title compound.

References

  • Title: 6-(Tert-butoxy)
  • Title: N-Methylpyridine-3-sulfonamide Source: Benchchem URL
  • Title: Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics Source: ACS Omega URL
Optimization

troubleshooting N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide precipitation in aqueous media

Technical Support Center: Troubleshooting N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Precipitation in Aqueous Media Welcome to the technical support guide for resolving aqueous solubility issues with N,N-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Precipitation in Aqueous Media

Welcome to the technical support guide for resolving aqueous solubility issues with N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This guide is designed for researchers and drug development professionals who require stable, fully dissolved compound stocks for biological assays and formulations.

Molecular Profile & Root Cause Analysis

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (C₇H₁₀N₂O₃S) presents unique physicochemical challenges that frequently lead to precipitation in aqueous buffers and cell culture media. The precipitation is primarily driven by two structural features:

  • Pyridone Dimerization: Pyridone rings act as both hydrogen bond donors and acceptors, making them highly versatile, privileged scaffolds in medicinal chemistry[1]. However, this strong hydrogen-bonding capability causes them to form highly stable, insoluble supramolecular dimers or infinite helical chains in aqueous environments, driving the compound out of solution[2].

  • Lack of Ionizable Protons at Physiological pH: Standard primary sulfonamides are weakly acidic and can typically be solubilized by increasing the pH of the solution to >8[3]. However, the N,N-dimethyl substitution on this specific molecule eliminates the acidic sulfonamide proton. Furthermore, the remaining N-H group on the pyridone ring has a high pKa (>11), meaning the molecule remains uncharged and lipophilic in standard biological buffers (pH 7.0–8.0), rendering standard alkaline pH adjustments ineffective.

Troubleshooting Workflow

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Media CheckSource Is the compound diluted from a DMSO stock? Start->CheckSource SolventShift Solvent-Shift Supersaturation (Pyridone Dimerization) CheckSource->SolventShift Yes BufferPrep Direct Powder Dissolution in Aqueous Buffer CheckSource->BufferPrep No FixDMSO Use Step-wise Dilution or add 10% PEG 400 SolventShift->FixDMSO CheckpH Did you try pH adjustment? BufferPrep->CheckpH pHFail pH adjustment is ineffective (No ionizable sulfonamide NH) CheckpH->pHFail Yes AddExcipient Add HP-β-Cyclodextrin to disrupt H-bonding CheckpH->AddExcipient No pHFail->AddExcipient

Caption: Workflow for diagnosing and resolving N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide precipitation.

Frequently Asked Questions (FAQs)

Q: Why does the compound crash out immediately upon dilution from a DMSO stock into my assay buffer? A: This is a classic example of "solvent-shift induced supersaturation." Many hydrophobic molecules have high solubility in organic solvents like DMSO but low intrinsic solubility in water[4]. When rapidly diluted into an aqueous buffer, the sudden change in solvent polarity forces the compound into a thermodynamically unstable supersaturated state[4]. The strong intermolecular hydrogen bonding of the pyridone moiety rapidly nucleates crystal formation, leading to visible precipitation.

Q: I tried raising the pH of my buffer to 8.5 to dissolve the precipitate. Why didn't this work? A: While pH adjustment is a standard troubleshooting step for weakly acidic sulfonamides[3], it is ineffective for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. The N,N-dimethyl group removes the ionizable proton from the sulfonamide. Because the molecule lacks an acidic proton that can be deprotonated under mild alkaline conditions, the compound remains neutral and insoluble.

Q: Can I just filter the precipitate out of my media? A: No. Filtering removes the precipitated compound, leading to an unknown and lower final concentration in your experiment, which compromises the validity of your biological results[5]. You must address the root cause of the precipitation to ensure accurate dosing.

Q: What are the best excipients to keep this specific compound in solution? A: Because the precipitation is driven by hydrogen bonding and hydrophobicity, complexation agents like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) are highly effective[5]. Cyclodextrins encapsulate the hydrophobic N,N-dimethylsulfonamide moiety while simultaneously disrupting the intermolecular hydrogen bonds of the pyridone ring, pulling the monomeric form into solution.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Stable Aqueous Stocks via Cyclodextrin Complexation

Causality: By avoiding a DMSO intermediate stock, we prevent the metastable "solvent-shift" state and force the compound directly into thermodynamic equilibrium with the cyclodextrin cavity, preventing delayed precipitation.

  • Prepare Vehicle: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v).

  • Direct Addition: Weigh the required amount of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide powder and add it directly to the HP-β-CD buffer. Do not pre-dissolve in DMSO.

  • Mechanical Disruption: Vortex the suspension vigorously for 2 minutes to break up macroscopic aggregates.

  • Thermal Solubilization: Sonicate the mixture in a water bath at 37°C for 15–30 minutes until the solution is completely optically clear.

  • System Validation: Centrifuge the tube at 10,000 x g for 10 minutes. The absence of a visible pellet confirms complete macroscopic solubilization. Quantify the supernatant via HPLC-UV against a standard curve to validate that the nominal concentration matches the actual dissolved concentration.

Protocol B: Kinetic Solubility Assessment (Solvent-Shift Method)

Causality: Continuous vortexing during the addition of the DMSO stock prevents localized zones of high compound concentration, which act as nucleation sites for pyridone dimerization.

  • Prepare Stock: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Buffer Aliquots: Aliquot 990 µL of the target aqueous assay buffer into a series of microcentrifuge tubes.

  • Controlled Dilution: Add 10 µL of the DMSO stock to the buffer (final DMSO concentration = 1%) dropwise while vortexing continuously.

  • Equilibration: Incubate the tubes at the intended assay temperature (e.g., 37°C) for 24 hours on an orbital shaker to allow the supersaturated state to settle into thermodynamic equilibrium.

  • System Validation: Centrifuge at 10,000 x g for 10 minutes to pellet any micro-precipitates. Analyze the supernatant via LC-MS to determine the maximum kinetic solubility boundary. If the measured concentration is below your target assay concentration, you must transition to Protocol A.

Data Presentation: Solubilization Strategies Comparison

Solubilization StrategyMechanism of ActionEfficacy for this CompoundRecommended Use Case
pH Adjustment (>8.0) Deprotonation of acidic groupsPoor (No ionizable sulfonamide NH)Not recommended
Co-solvency (10% PEG 400) Reduces solvent polarityModerate In vitro biochemical assays
Complexation (20% HP-β-CD) Encapsulation & H-bond disruptionExcellent Cell culture & in vivo dosing
Solvent-Shift Control Prevents localized supersaturationModerate High-throughput screening

References

  • BenchChem Technical Support Team. "Overcoming Solubility Issues with 1-Methylcyclopropane-1-sulfonamide." BenchChem. 3

  • BenchChem Technical Support Team. "Troubleshooting Compound Precipitation in Cell Culture Media." BenchChem. 5

  • "2-Pyridone." Grokipedia. 2

  • Zhang, Y., & Pike, A. "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters. 1

  • "Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches." MDPI. 4

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Purification

Welcome to the technical support center for the HPLC purification of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC purification of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process. The information herein is grounded in established chromatographic principles and practical field experience to ensure scientific integrity and successful application.

I. Understanding the Analyte: N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a sulfonamide compound, a class of molecules known for their therapeutic properties.[1] Its structure, featuring a pyridine ring and a sulfonamide group, dictates its polarity and chromatographic behavior. A clear understanding of the analyte's properties is the first step toward developing a robust HPLC purification method.

Chemical Properties:

PropertyValueSource
CAS Number 627836-85-5[2]
Molecular Formula C7H10N2O3S[3]
Molecular Weight 202.23 g/mol [3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the HPLC method development for the purification of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.

Q1: What is the best starting point for column selection?

A1: For most sulfonamides, a reversed-phase C18 column is an excellent starting point due to its ability to retain moderately polar to non-polar compounds.[4][5] Given the structure of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, a C18 stationary phase will provide a good balance of hydrophobic interactions for effective separation.

  • Recommendation: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) for initial method development.[4] If higher resolution is needed, consider a longer column or a smaller particle size.[4][6]

Q2: How do I choose the initial mobile phase composition?

A2: The mobile phase is a critical factor in achieving good separation.[7] For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is standard.[7]

  • Initial Scouting Gradient: A good starting point is a broad gradient, for instance, from 5% to 95% acetonitrile in water over 10 to 20 minutes.[8] This "scouting gradient" helps to determine the approximate elution conditions for your target compound and any impurities.[8]

  • Mobile Phase Additives: To improve peak shape and control the ionization state of the sulfonamide, consider adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase.[9] A concentration of 0.1% is a common starting point.

Q3: My peaks are tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. Tailing peaks are asymmetric, with the latter half of the peak being broader.[10]

  • Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites on the stationary phase, such as residual silanol groups.[11]

    • Solution: Use a column with a more inert stationary phase or one that is end-capped.[11] Adding a competing base, like triethylamine (TEA), to the mobile phase can also help.[12]

  • Column Overload: Injecting too much sample can lead to peak tailing.[11][13]

    • Solution: Reduce the injection volume or dilute the sample.[11]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause peak tailing, especially for ionizable compounds like sulfonamides.[14]

    • Solution: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of your compound to ensure it is in a single ionic form.[15][16]

Q4: I'm observing peak fronting. What does this indicate?

A4: Peak fronting, where the first half of the peak is broader than the second, is often caused by column overload or poor sample solubility.[10][13]

  • Column Overload: This can be due to either injecting too high a concentration of the sample or too large a volume.[13]

    • Solution: Decrease the sample concentration or injection volume.[11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12]

Q5: How can I improve the resolution between my target compound and closely eluting impurities?

A5: Achieving good resolution is key to obtaining a pure product. Several parameters can be adjusted to improve the separation of closely eluting peaks.

  • Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can significantly improve resolution.[17][18]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[9]

  • Adjust the Mobile Phase pH: For ionizable compounds, pH can have a dramatic effect on retention and selectivity.[16][19] Experiment with different pH values to find the optimal separation.

  • Change the Column Chemistry: If optimizing the mobile phase is not sufficient, consider trying a different stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivities.[5]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the HPLC purification of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.

Problem 1: Poor Peak Shape (Tailing or Fronting)

G start Poor Peak Shape (Tailing or Fronting) overload Check for Column Overload start->overload Is it Tailing or Fronting? solvent_mismatch Check Sample Solvent overload->solvent_mismatch No reduce_load Reduce Injection Volume or Sample Concentration overload->reduce_load Yes secondary_interactions Consider Secondary Interactions (Tailing) solvent_mismatch->secondary_interactions No dissolve_in_mp Dissolve Sample in Initial Mobile Phase solvent_mismatch->dissolve_in_mp Yes change_column_or_mp Use End-capped Column or Add Mobile Phase Modifier (e.g., TEA) secondary_interactions->change_column_or_mp Yes end Improved Peak Shape reduce_load->end dissolve_in_mp->end change_column_or_mp->end

Problem 2: Inconsistent Retention Times

G start Inconsistent Retention Times equilibration Insufficient Column Equilibration? start->equilibration mobile_phase_prep Mobile Phase Preparation Issue? equilibration->mobile_phase_prep No increase_equilibration Increase Equilibration Time (5-10 column volumes) equilibration->increase_equilibration Yes flow_rate Flow Rate Fluctuation? mobile_phase_prep->flow_rate No remake_mobile_phase Prepare Fresh Mobile Phase and Ensure Proper Mixing mobile_phase_prep->remake_mobile_phase Yes check_pump Check HPLC Pump for Leaks or Malfunctions flow_rate->check_pump Yes end Stable Retention Times increase_equilibration->end remake_mobile_phase->end check_pump->end

Problem 3: Low Recovery of the Target Compound

G start Low Product Recovery adsorption Irreversible Adsorption on Column? start->adsorption solubility Poor Solubility in Mobile Phase? adsorption->solubility No change_column Try a Different Column (e.g., different pH stability) adsorption->change_column Yes degradation Analyte Degradation? solubility->degradation No modify_mp Modify Mobile Phase (e.g., change organic solvent, adjust pH) solubility->modify_mp Yes check_stability Investigate Analyte Stability under Method Conditions degradation->check_stability Yes end Improved Recovery change_column->end modify_mp->end check_stability->end

IV. Experimental Protocols

Protocol 1: Initial Scouting Gradient for Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Gradient Program:

Time (min)%B
0.05
20.095
25.095
25.15
30.05
Protocol 2: Optimizing the Gradient for Improved Resolution

Based on the results from the scouting gradient, if the target peak elutes at a certain %B, a shallower gradient can be run around that percentage to improve resolution. For example, if the peak of interest elutes at 40% B:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Gradient Program:

Time (min)%B
0.030
15.050
20.095
25.095
25.130
30.030

V. References

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.

  • N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide - NextSDS.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Gradient Optimization in Liquid Chromatography. Welch Materials.

  • Agilent ZORBAX Column Selection Guide for HPLC. Postnova Analytics.

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • HPLC Troubleshooting. Thermo Fisher Scientific - US.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. PMC.

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.

  • How to fix asymmetrical chromatography peaks?. Cytiva.

  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

  • pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. PubMed.

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.

  • Increasing Peak Capacity for the Gradient Analysis of Protein Digests and other Complex Samples. Chromatography Today.

  • A Guide to HPLC Column Selection. Amerigo Scientific.

  • HPLC Column Selection Guide. Phenomenex.

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. ResearchGate.

  • The Importance of Mobile Phase pH in Chromatographic Separations.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.

  • N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. Santa Cruz Biotechnology.

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

  • Sulfonamide-impurities. Pharmaffiliates.

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of.

  • N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Sigma-Aldrich.

  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed.

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate.

  • Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate. PubChem.

Sources

Optimization

Technical Support Center: Crystallization of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Welcome to the technical support center for the crystallization of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this active pharmaceutical ingredient (API). Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and ensure high purity and desired crystal attributes.

Introduction: The Criticality of Crystallization in API Purity

Crystallization is a pivotal purification step in the manufacturing of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. It is not merely a method of solidification but a sophisticated technique for impurity rejection.[1] The final crystalline form of an API directly impacts its stability, solubility, and bioavailability, making the control of this process paramount for drug efficacy and safety.[2] This guide will delve into common issues such as byproduct incorporation, polymorphism, and yield loss, providing in-depth troubleshooting in a user-friendly Q&A format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the crystallization of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, with a focus on minimizing byproducts.

Q1: I've identified a chlorinated byproduct, 6-chloro-N,N-dimethylpyridine-3-sulfonamide, in my final product. What is its origin and how can I prevent its formation?

A1: Understanding the Byproduct's Origin

The presence of 6-chloro-N,N-dimethylpyridine-3-sulfonamide strongly suggests it is an unreacted starting material or an intermediate from a common synthetic route. A likely pathway to N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves the hydrolysis of this 6-chloro precursor.

Troubleshooting Strategies:

  • Ensure Complete Hydrolysis: The most direct way to eliminate this impurity is to drive the hydrolysis reaction to completion.

    • Reaction Time: Extend the reaction time and monitor progress by a suitable analytical method like HPLC.

    • Temperature: A modest increase in reaction temperature can enhance the rate of hydrolysis. However, be cautious of potential degradation of the desired product at excessive temperatures.

    • Base Stoichiometry: Ensure at least a stoichiometric amount of base (e.g., sodium hydroxide) is used to facilitate the hydrolysis. An excess may be necessary to ensure the reaction goes to completion.

  • Crystallization-Based Purification:

    • Solvent Selection: The choice of crystallization solvent is critical. You need a system where the desired product has significantly lower solubility than the chlorinated impurity at the crystallization temperature. A screening of various solvents and solvent mixtures (e.g., ethanol/water, isopropanol/water) is recommended.

    • Controlled Cooling: A slower cooling rate generally leads to more selective crystallization, allowing impurities to remain in the mother liquor.[3] Rapid cooling can trap impurities within the crystal lattice.[4]

Q2: My final product contains small amounts of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. How is this byproduct formed and how can it be removed?

A2: Formation and Removal of the Carboxamide Byproduct

The presence of the corresponding carboxamide is likely due to the hydrolysis of a nitrile precursor if the synthetic route involves the conversion of a nitrile to the sulfonamide. Alternatively, it could be a byproduct from a side reaction of an intermediate.

Troubleshooting Strategies:

  • Purification of Intermediates: If the carboxamide is formed from a parallel reaction pathway, it is best to purify the intermediate before proceeding to the final crystallization step.

  • Recrystallization Optimization: The polarity difference between the sulfonamide and the carboxamide can be exploited during crystallization.

    • Solvent Polarity: Experiment with solvent systems of varying polarity. The difference in hydrogen bonding capabilities between the sulfonamide and carboxamide groups may lead to differential solubilities.

    • pH Adjustment: The acidity of the sulfonamide proton is different from that of the amide. In some cases, a slight pH adjustment of the crystallization medium can alter the solubility of the product versus the impurity, though care must be taken to avoid hydrolysis of the pyridinone ring.

Q3: I am observing significant yield loss during crystallization. What are the common causes and how can I improve recovery?

A3: Maximizing Yield in Crystallization

Low recovery is a common challenge in recrystallization.[5] Several factors can contribute to this issue.

Troubleshooting Strategies:

  • Optimize Solvent Volume: The most frequent cause of low yield is using an excessive volume of solvent.[5] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, premature crystallization on the filter paper or funnel can lead to significant losses.[5]

    • Pre-heat Glassware: Ensure the funnel and receiving flask are pre-heated.

    • Saturated Atmosphere: Perform the filtration quickly and in a solvent-saturated atmosphere if possible.

  • Ensure Complete Cooling: Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath to maximize the precipitation of the product.

  • Mother Liquor Analysis: Analyze the mother liquor by HPLC to quantify the amount of product remaining in solution. If a significant amount is present, you may need to adjust the solvent system or consider a second crop of crystals.

Q4: The crystallized product is an amorphous powder or "oils out" instead of forming distinct crystals. How can I resolve this?

A4: Achieving a Crystalline Solid

The formation of an oil or amorphous solid during crystallization is often due to high impurity levels, a rapid drop in solubility, or the melting point of the solid being lower than the solution temperature.[5]

Troubleshooting Strategies:

  • Slow Down the Process:

    • Slower Cooling: Allow the solution to cool to room temperature more gradually. Insulating the flask can help.

    • Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent more slowly and at the point of initial turbidity, allow the solution to stand before adding more.

  • Induce Crystallization:

    • Seeding: Introduce a small number of seed crystals of the pure compound to the supersaturated solution to encourage crystallization.

    • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites.

  • Solvent System Modification: The current solvent may be too non-polar. A more polar solvent or a different solvent mixture might be necessary to achieve proper crystallization.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. Add a small amount of a chosen solvent (e.g., 95% ethanol) and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at an appropriate temperature.

Protocol 2: Solvent/Anti-solvent Crystallization
  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Anti-solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble) dropwise with constant stirring until the solution becomes persistently turbid.

  • Crystal Growth: Once turbidity is observed, cease adding the anti-solvent and allow the mixture to stand undisturbed for a period to allow for crystal formation and growth.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide and quantifying byproducts.

Table 1: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common and effective mobile phase for reversed-phase chromatography of polar analytes, offering good peak shape and MS compatibility.
Gradient A gradient elution is recommended to separate impurities with a range of polarities. A typical gradient might be 5% B to 95% B over 20 minutes.To ensure the elution and separation of both polar and non-polar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Detection UV at a wavelength of maximum absorbance for the parent compound (to be determined experimentally, likely in the 250-280 nm range).For sensitive detection of the API and related substances.
Injection Volume 10 µLA standard injection volume.

Visualizing the Troubleshooting Process

The following workflow provides a logical approach to troubleshooting common crystallization issues.

Caption: Troubleshooting workflow for crystallization issues.

References

  • Baškovč, J., Dahmann, G., Golobič, A., Grošelj, U., Kočar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS combinatorial science, 14(9), 513–519. [Link]

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (2025).
  • Bolla, G., & Nangia, A. (2016). Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. Acta crystallographica. Section B, Structural science, crystal engineering and materials, 72(Pt 2), 254–263. [Link]

  • Carregal-Romero, B., Barroso-Bogeat, A., & Alvarez-Pez, J. M. (2014). Chlorination and oxidation of sulfonamides by free chlorine: Identification and behaviour of reaction products by UPLC-MS/MS. Journal of environmental management, 166, 279–289. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • McGlone, T., Briggs, N. E., Clark, C. A., Brown, C. J., Sefcik, J., & Florence, A. J. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2496-2508. [Link]

  • Grbić, F., & Piazzi, G. (2025). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. Journal of Physical Chemistry A. [Link]

  • de la Torre, A., & G. de la Torre, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • Pharmaceutical Technology. (2026, March 17). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of hazardous materials, 221-222, 264–271. [Link]

Sources

Troubleshooting

resolving false positives in N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide binding assays

Technical Support Center: Troubleshooting Binding Assays for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Introduction Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Binding Assays for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Introduction

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by false positives. When working with low-molecular-weight fragments like N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (MW: 202.23 Da), researchers are forced to use high assay concentrations (often 100 µM to 1 mM) to detect weak initial binding. At these concentrations, the thermodynamic propensity for self-association drastically increases, leading to colloidal aggregation—one of the largest contributors to false positives in early drug discovery[1]. Furthermore, the polar pyridone-sulfonamide scaffold is highly susceptible to non-specific matrix interactions in biophysical assays[2]. This guide provides a self-validating framework to isolate true binding events from assay artifacts.

Diagnostic Workflow

TriageWorkflow Start Hit Detected: N,N-dimethyl-6-oxo-1,6- dihydropyridine-3-sulfonamide AssayType Identify Assay Format Start->AssayType Biochem Enzymatic / Cell-Based AssayType->Biochem Biophys SPR / Interferometry AssayType->Biophys Fluor FP / TR-FRET AssayType->Fluor AggCheck Add 0.01% Triton X-100 Does activity persist? Biochem->AggCheck SPRCheck Evaluate Stoichiometry Is binding ratio > 1:1? Biophys->SPRCheck FluorCheck Measure Absorbance at Excitation/Emission u03bb Fluor->FluorCheck AggYes Likely Specific Binder AggCheck->AggYes Yes AggNo False Positive: Colloidal Aggregation AggCheck->AggNo No SPRYes False Positive: Matrix Binding / Aggregation SPRCheck->SPRYes Yes SPRNo 1:1 Binding Confirmed SPRCheck->SPRNo No FluorYes False Positive: Inner Filter Effect / Quenching FluorCheck->FluorYes High Abs FluorNo True Fluorescence Shift FluorCheck->FluorNo Low Abs

Caption: Diagnostic decision tree for resolving false positives in pyridone-sulfonamide screening.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are seeing potent inhibition of our target enzyme in a biochemical assay, but the dose-response curve has an unusually steep Hill slope (>2.0). Is this a real hit? A: A steep Hill slope is a classic hallmark of colloidal aggregation. At critical aggregation concentrations (CAC), small molecules self-assemble into 50–1000 nm particles that non-specifically sequester and denature proteins on their surface[3][4]. Because N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is screened at high concentrations, it is highly prone to this phenomenon. To establish causality, you must run a detergent counter-screen. The addition of a non-ionic detergent (like 0.01% Triton X-100) alters the surface tension and disrupts these colloids. If the compound's inhibitory activity disappears in the presence of detergent, it is a false positive[1][5].

Q2: In our Surface Plasmon Resonance (SPR) assay, the compound shows a massive response unit (RU) signal, indicating super-stoichiometric binding. How do we resolve this? A: Super-stoichiometric binding (binding ratios significantly > 1:1) in SPR indicates that the compound is either aggregating directly on the sensor surface or partitioning non-specifically into the dextran matrix[6][7]. This is a frequent false-positive mechanism for fragments containing polar aromatic systems like pyridones and sulfonamides[2]. To resolve this, you must suppress non-specific electrostatic and hydrophobic interactions. Increase the ionic strength of your running buffer (e.g., add 150-300 mM NaCl), and ensure your DMSO calibration curve perfectly matches the sample solvent. If the issue persists, switch from a highly porous carboxymethyl dextran (CM5) chip to a flatter, PEGylated surface to minimize matrix partitioning.

Q3: We are using a Fluorescence Polarization (FP) assay, but we observe a total loss of polarization without a corresponding change in total fluorescence intensity. What is happening? A: While FP is generally robust against compounds with overlapping spectra due to its ratiometric measurement[8], high concentrations of fragments can cause light scattering (if aggregating) or act as inner-filter effect (IFE) quenchers. If the total fluorescence intensity remains constant but polarization drops abruptly, the compound may be disrupting the tracer-protein interaction non-specifically (e.g., via partial protein denaturation driven by the sulfonamide moiety) rather than through true active-site competitive binding. You must run an orthogonal, label-free assay, such as a thermal shift assay (TSA) or saturation transfer difference NMR (STD-NMR)[2], to confirm specific target engagement.

Quantitative Data Presentation

Interference ModalityPrimary Assay FormatDiagnostic MetricThreshold for False PositiveResolution Strategy
Colloidal Aggregation Biochemical / Cell-basedHill Slope ( nH​ ) nH​ > 2.0 or Activity loss with detergentAdd 0.01% Triton X-100 or 1 mg/mL BSA[1][5]
Matrix Partitioning SPR / InterferometryBinding StoichiometryCalculated Ratio > 1.2:1Switch to PEG chip; Increase buffer NaCl[6][7]
Inner Filter Effect FP / TR-FRETAbsorbance at Ex/Em λ Abs > 0.1 at assay wavelengthsRed-shift fluorophores; Orthogonal TSA/NMR[2][8]
Light Scattering Dynamic Light ScatteringParticle Size (Radius)> 50 nm particles detectedCentrifugation; Detergent addition[3][4]

Experimental Protocols

Protocol 1: Detergent-Controlled Aggregation Counter-Screen Causality: Non-ionic detergents disrupt the colloidal aggregates formed by small molecules at high concentrations, releasing the sequestered target protein back into the solution. This protocol is a self-validating system: true competitive inhibitors will maintain their IC50, while aggregators will show a massive rightward shift or complete loss of activity.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch A, add nothing (Control). To Batch B, add 0.01% (v/v) Triton X-100 or 0.01% CHAPS (Detergent-enriched).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in 100% DMSO.

  • Assay Assembly: Transfer the compound to two sets of assay plates. Add Buffer A to the first set and Buffer B to the second set. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced protein denaturation.

  • Incubation & Readout: Add the target protein and substrate. Incubate for the standard assay duration.

  • Data Analysis: Plot the dose-response curves. If the IC50 in Buffer A is 10 µM, but >100 µM in Buffer B, the compound is a colloidal aggregator and should be triaged as a false positive[5].

Protocol 2: SPR Matrix Passivation and Stoichiometry Validation Causality: Super-stoichiometric signals arise when compounds accumulate in the 3D hydrogel of the sensor chip. By calculating the theoretical maximum response ( Rmax​ ) and comparing it to the observed response, we can definitively identify non-specific binding.

  • Calculate Theoretical Rmax​ : Use the formula: Rmax​=(MWligand​/MWprotein​)×Rimmobilized​×Valency . For a 202.23 Da fragment binding a 50 kDa protein immobilized at 2000 RU (1:1 valency), the theoretical Rmax​ is ~8.1 RU.

  • Surface Selection: If previous runs on a CM5 chip yielded >15 RU for this compound, immobilize your target protein on a Series S Sensor Chip PEG or a planar SAM (Self-Assembled Monolayer) chip using standard amine coupling.

  • Buffer Optimization: Supplement the SPR running buffer (e.g., HBS-EP+) with 250 mM NaCl and 2% DMSO.

  • DMSO Calibration: Prepare a 6-point DMSO calibration curve ranging from 1.5% to 2.8% DMSO to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Injection: Inject the compound at 5 concentrations (e.g., 12.5, 25, 50, 100, 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Validation: If the steady-state binding response ( Req​ ) strictly plateaus at or below the calculated Rmax​ of 8.1 RU, 1:1 specific binding is confirmed[6][7].

Sources

Optimization

scaling up production of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide safely and efficiently

Welcome to the Process Chemistry Technical Support Hub. This guide is engineered for scientists and process engineers tasked with the safe, efficient, and reproducible scale-up of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Hub. This guide is engineered for scientists and process engineers tasked with the safe, efficient, and reproducible scale-up of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627836-85-5)[1].

To bypass the hazards of direct chlorosulfonation at scale, our validated workflow utilizes a two-step sequence: the amidation of commercially available 6-chloropyridine-3-sulfonyl chloride, followed by a targeted Nucleophilic Aromatic Substitution (SNAr) hydrolysis.

I. Process Flow & Mechanistic Pathway

ProcessFlow SM 6-Chloropyridine-3- sulfonyl chloride Reagent1 Dimethylamine THF, 0-5 °C SM->Reagent1 Step 1: Amidation Int 6-Chloro-N,N-dimethyl- pyridine-3-sulfonamide Reagent1->Int Reagent2 Aqueous NaOH Co-solvent, 80 °C Int->Reagent2 Step 2: SNAr Hydrolysis Prod N,N-dimethyl-6-oxo-1,6- dihydropyridine-3-sulfonamide Reagent2->Prod

Two-step scale-up workflow for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide synthesis.

II. Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. By monitoring the specified In-Process Controls (IPCs) and thermodynamic cues, you can verify the integrity of the reaction in real-time.

Step 1: Amidation (Synthesis of 6-chloro-N,N-dimethylpyridine-3-sulfonamide)

Causality: Sulfonyl chlorides react violently with amines. We use a controlled dosing strategy where the first equivalent of dimethylamine acts as the nucleophile, and the second acts as an acid scavenger to neutralize the generated HCl[2].

  • Reactor Preparation: Charge a jacketed reactor with 6-chloropyridine-3-sulfonyl chloride (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Cooling: Set the jacket temperature to -5 °C and cool the internal mixture to 0–5 °C.

  • Controlled Dosing: Begin dropwise addition of a 2.0 M solution of dimethylamine in THF (2.1 eq). Self-Validation: The reaction is highly exothermic. If the internal temperature exceeds 15 °C, pause the addition; failure to control the exotherm will result in localized degradation and dimer formation[3].

  • Maturation: Once addition is complete, stir at room temperature for 30 minutes. Verify completion via HPLC (<1% starting material remaining).

  • Workup: Quench with cold water (5 volumes). Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a solid[2].

Step 2: SNAr Hydrolysis (Conversion to the Pyridone)

Causality: Unactivated 2-chloropyridines require extreme conditions (150 °C, high pressure) to hydrolyze[4]. However, the electron-withdrawing sulfonamide group at the 3-position of our intermediate strongly activates the 6-chloro position toward SNAr, allowing for milder, safer alkaline hydrolysis.

  • Solvent System: Charge the intermediate (1.0 eq) into a reactor containing a 1:1 mixture of water and tert-amyl alcohol (or DMSO) (8 volumes total). Causality: The co-solvent is critical to overcome phase-transfer limitations and keep the intermediate solubilized.

  • Base Addition: Add aqueous NaOH (2.5 eq). Causality: >2.0 equivalents are mandatory. The first equivalent drives the substitution, while the second deprotonates the newly formed, acidic pyridone moiety to prevent product inhibition[4].

  • Heating: Heat the mixture to 80–100 °C for 4 hours.

  • Isoelectric Isolation: Cool to 20 °C. Carefully titrate the aqueous layer with 2M HCl until the pH reaches 4.5–5.0. Self-Validation: The product will spontaneously precipitate at its isoelectric point. If the pH drops below 3.0, the product will protonate into a highly soluble hydrochloride salt and vanish back into the solution.

  • Filtration: Filter the resulting slurry, wash with cold water, and dry under vacuum at 50 °C.

III. Process Metrics & Route Comparison

To justify the amidation-first strategy, compare the quantitative data of our Route B against the traditional Route A (Direct Chlorosulfonation of 2-pyridone).

MetricRoute A: Direct ChlorosulfonationRoute B: Amidation + Hydrolysis (Recommended)
Overall Yield 35 – 45%75 – 85%
E-Factor (Waste) > 40 kg waste / kg product< 15 kg waste / kg product
Key Safety Hazard ClSO₃H handling; violent HCl gas evolutionMild exotherm during amine dosing
Scalability Limit Difficult > 5 kg due to gas scrubbing needsEasily scalable > 100 kg
Impurity Profile High risk of sulfonic acid byproductsClean SNAr conversion
IV. Troubleshooting & FAQs

Q: During the amidation step (Step 1), we are experiencing a severe temperature spike that our reactor jacket cannot handle. How can we mitigate this at a 50 kg scale? A: At large scales, the surface-area-to-volume ratio of the reactor decreases, severely limiting heat dissipation[3]. Switch to a biphasic Schotten-Baumann system . Dissolve the sulfonyl chloride in 2-methyltetrahydrofuran (2-MeTHF) and use aqueous dimethylamine alongside an aqueous inorganic base (like Na₂CO₃). The high heat capacity of the water phase will absorb the exotherm, and the biphasic nature naturally regulates the reaction rate via mass transfer.

Q: Our Step 2 hydrolysis stalled at 60% conversion. Should we increase the temperature to 150 °C in a pressure vessel? A: No. While standard 2-chloropyridines require 150 °C[4], your intermediate is highly activated. Stalled conversion here is almost always a phase-mixing issue, not a thermodynamic one. Ensure your agitator is providing high shear, and verify that your co-solvent (tert-amyl alcohol) hasn't boiled off. If the reaction stalls, add 0.5 volumes of DMSO to break the biphasic barrier.

Q: We acidified the hydrolysis mixture to pH 1.0, but no product precipitated. Where did our N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide go? A: You over-acidified the mixture. Pyridones exist in a tautomeric equilibrium (pyridone ⇌ hydroxypyridine) and possess both weakly acidic and weakly basic sites. By dropping the pH to 1.0, you formed the highly water-soluble hydrochloride salt of the pyridone ring. Fix: Slowly back-titrate the solution with 1M NaOH until you reach the isoelectric point (pH 4.5–5.0). The product will rapidly crash out as a white/off-white solid.

Q: Are there genotoxic impurity (GTI) concerns with this route? A: Yes. Sulfonyl chlorides are structurally alerting for genotoxicity[3]. You must ensure that the 6-chloropyridine-3-sulfonyl chloride is completely consumed in Step 1. The aqueous quench and subsequent EtOAc extraction effectively purge unreacted sulfonyl chloride, as it rapidly hydrolyzes to the water-soluble sulfonic acid, which is washed away in the aqueous waste stream.

V. References
  • NextSDS. "N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • US Patent 9,346,810 B2. "Pyrrolopyrimidine compounds and uses thereof." (Details the amidation of 6-chloropyridine-3-sulfonyl chloride). Google Patents. Available at:

  • Potter, T. et al. "Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction." Organic Process Research & Development. Available at:[Link]

  • US Patent 5,973,159 A. "Chemical process." (Details alkaline hydrolysis of chloropyridines to hydroxypyridines/pyridones). Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in Proteomics: An Inquiry into a Novel Chemical Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Uncharted Territory of a Novel Pyridine Sulfonamide In the dynamic landscape of chemical biology and proteomics, t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Uncharted Territory of a Novel Pyridine Sulfonamide

In the dynamic landscape of chemical biology and proteomics, the quest for novel chemical probes to interrogate complex biological systems is perpetual. These molecular tools are instrumental in target identification, validation, and understanding the mechanism of action of therapeutic candidates. This guide embarks on an analytical journey to benchmark N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide as a potential tool for proteomics screening panels. However, a comprehensive survey of the existing scientific literature and public data repositories reveals a critical finding: N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is not an established or benchmarked compound in the field of proteomics screening.

This guide, therefore, pivots from a direct comparative analysis to a foundational exploration. We will dissect the chemical features of this molecule, infer its potential applications based on the well-documented roles of its constituent moieties (a dihydropyridine and a sulfonamide), and outline a rigorous, hypothetical experimental framework for its comprehensive evaluation. This serves as a roadmap for any researcher considering the adoption of this or similar novel compounds for proteomics applications.

Deconstructing the Molecule: A Structural and Functional Hypothesis

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a small molecule featuring a dihydropyridine ring, a common scaffold in medicinal chemistry, and a sulfonamide group, a well-known pharmacophore.

  • The Dihydropyridine Core: This heterocyclic motif is famously present in a class of drugs known as calcium channel blockers (e.g., nifedipine, amlodipine). However, its utility extends beyond this, with derivatives showing a wide range of biological activities. In the context of chemical proteomics, the dihydropyridine ring could serve as a recognition element for specific protein targets.

  • The Sulfonamide Moiety: Sulfonamides are a cornerstone of antibacterial drugs and have found applications as diuretics, and inhibitors of various enzymes.[1][2] Their ability to engage in hydrogen bonding and interact with metalloenzymes makes them a versatile functional group for protein binding.

The combination of these two moieties in N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide suggests a potential for this molecule to interact with a range of protein targets. The N,N-dimethyl substitution on the sulfonamide could influence its solubility, cell permeability, and binding characteristics.

The Path to Benchmarking: A Proposed Experimental Workflow

To establish N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide as a useful tool in proteomics, a systematic and multi-faceted experimental approach is necessary. This section outlines a logical progression of experiments designed to characterize its behavior and performance.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Quantitative Proteomics & Comparison A Compound Synthesis & QC B Solubility & Stability Assessment A->B C Initial Cytotoxicity Profiling B->C D Cellular Thermal Shift Assay (CETSA) C->D Proceed if non-toxic at working concentrations E Activity-Based Protein Profiling (ABPP) D->E F Affinity Purification-Mass Spectrometry (AP-MS) D->F G Quantitative Proteomics (e.g., TMT, SILAC) F->G Validate putative targets H Comparison with Known Probes G->H I Mechanism of Action Studies H->I

Caption: Proposed workflow for benchmarking a novel chemical probe.

Foundational Characterization

Before any proteomics experiments, the fundamental properties of the compound must be established.

  • Synthesis and Quality Control: Ensure the synthesis of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is reproducible and the final product is of high purity (>95%), confirmed by techniques like NMR and LC-MS.

  • Solubility and Stability: Determine the solubility in common biological buffers and cell culture media. Assess its stability over time under experimental conditions to avoid artifacts from compound degradation.

  • Cytotoxicity: Evaluate the cytotoxic effects of the compound on relevant cell lines (e.g., using an MTT assay) to determine a non-toxic working concentration range for cell-based assays.

Target Engagement and Selectivity

The core of benchmarking lies in identifying the protein targets and assessing the selectivity of the compound.

CETSA is a powerful method to assess target engagement in a cellular context without modifying the compound.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide at various concentrations or a vehicle control (e.g., DMSO) for a defined period.

  • Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting for a candidate target or by mass spectrometry for a proteome-wide analysis (TPP - Thermal Proteome Profiling).

  • Data Analysis: A shift in the melting temperature of a protein upon compound treatment indicates a direct binding interaction.

  • Activity-Based Protein Profiling (ABPP): If the compound is suspected to have a reactive moiety or can be functionalized with one, ABPP can be used to covalently label and identify its targets.

  • Affinity Purification-Mass Spectrometry (AP-MS): This would require synthesizing a derivative of the compound with an affinity tag (e.g., biotin). The tagged compound is used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.

Quantitative Proteomics for Comparative Analysis

To truly benchmark the compound, its effects on the proteome should be compared to those of known, well-characterized chemical probes.

  • Experimental Design: Treat cells with N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, a known reference compound with a similar proposed mechanism or targeting a similar pathway, and a vehicle control.

  • Sample Preparation: Lyse the cells, digest the proteins into peptides, and label the peptides from each condition with a different TMT isobaric tag.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions. Identify proteins that are significantly up- or down-regulated or show altered post-translational modifications.

Data Presentation and Interpretation

The data generated from these experiments should be presented in a clear and comparative manner.

Table 1: Hypothetical Performance Metrics for Proteomics Probes
FeatureN,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamideReference Probe A (e.g., Broad-spectrum Kinase Inhibitor)Reference Probe B (e.g., Specific Transcription Factor Modulator)
Potency (EC50/IC50) To be determined100 nM500 nM
Number of Off-Targets (TPP) To be determined>50<5
Cellular Pathway Perturbation To be determinedKinase signaling pathwaysTranscriptional regulation
Selectivity Score (e.g., from quantitative proteomics) To be determinedLowHigh

Conclusion and Future Directions

While N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is not a recognized tool in proteomics screening at present, its chemical structure holds potential. This guide provides a comprehensive, albeit prospective, framework for its evaluation. The successful execution of these experiments would not only benchmark this specific molecule but also contribute to the broader field by establishing a clear and rigorous pipeline for the characterization of novel chemical probes. The journey from a catalog chemical to a validated proteomics tool is arduous, but it is through such systematic investigations that the next generation of powerful research tools will emerge.

References

As this guide is based on a hypothetical benchmarking of a compound with no current proteomics data, the reference list provides foundational and methodological resources relevant to the proposed experimental workflow.

  • Chemical Proteomics. Wikipedia.[Link]

  • Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication - PMC. National Center for Biotechnology Information.[Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.Google Cloud.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. The Royal Society of Chemistry.[Link]

  • Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments. Springer Nature.[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.[Link]

  • SULPHONAMIDES. SlideShare.[Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Frontier Research Publication.[Link]

  • Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. University of Fallujah.[Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. Impactfactor.org.[Link]

  • Quantitative proteomic analysis to identify differentially expressed proteins in the persistent atrial fibrillation using TMT coupled with nano-LC-MS/MS - PMC. National Center for Biotechnology Information.[Link]

Sources

Validation

Comprehensive Analytical Guide: FTIR Spectroscopy for the Structural Confirmation of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Executive Summary & Molecular Context N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a highly functionalized pharmaceutical intermediate. Its architecture consists of a 6-oxo-1,6-dihydropyridine (pyridone) core...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a highly functionalized pharmaceutical intermediate. Its architecture consists of a 6-oxo-1,6-dihydropyridine (pyridone) core and an N,N-dimethyl-substituted sulfonamide moiety. In drug development and API manufacturing, confirming the structural integrity of these specific functional groups is critical. Synthetic missteps, thermal degradation, or unexpected side reactions can lead to desulfonation or ring-opening events.

Comparative Analysis: ATR-FTIR vs. Orthogonal Techniques

To objectively evaluate analytical performance, we must compare ATR-FTIR against standard alternative methodologies used in structural elucidation.

Table 1: Performance Comparison for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Analytical ParameterATR-FTIR SpectroscopyRaman Spectroscopy1H / 13C NMRLC-MS (ESI+)
Primary Utility Polar functional groups (C=O, SO2, N-H)Non-polar backbone (C=C, C-S)Absolute atomic connectivityExact molecular weight & purity
Analysis Time < 2 minutes < 5 minutes15–30 minutes10–20 minutes
Sample Preparation None (Direct solid analysis) NoneDissolution in deuterated solventDissolution, dilution & filtration
Destructive? No NoNoYes
Diagnostic Specificity Excellent: Directly maps the pyridone amide and sulfonamide SO2 phases.Good: Identifies pyridine ring breathing modes.Definitive: Maps all 10 protons and 7 carbons.Definitive: Confirms exact mass (m/z 202.04).
Cost per Analysis Low ($) Low ($)High ( $)Medium ( )

Insight: ATR-FTIR is the optimal first-line defense. It requires zero sample preparation and instantly confirms whether the oxygen-rich functional groups (which are often silent or ambiguous in Raman) are intact.

FTIR Reference Data & Mechanistic Causality

The FTIR spectrum of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is dominated by the strong dipole moments of its functional groups. Understanding the causality behind these peaks is essential for accurate spectral interpretation [1].

Table 2: Key Vibrational Assignments & Causality

Wavenumber (cm⁻¹)Functional GroupVibrational ModeMechanistic Causality
3100 – 3200 Pyridone RingN-H Stretch (Broad)The sulfonamide nitrogen is N,N-dimethyl substituted, meaning it lacks an N-H bond. Therefore, this broad stretch is exclusively diagnostic of the pyridone ring. Broadening is caused by intermolecular hydrogen bonding.
2850 – 2960 N,N-dimethylAliphatic C-H StretchSymmetric and asymmetric stretching of the methyl hydrogens attached to the sulfonamide nitrogen.
1650 – 1680 Pyridone RingC=O Stretch (Amide I)The carbonyl oxygen creates a massive dipole moment. Resonance within the conjugated dihydropyridine ring slightly lowers this frequency compared to an isolated ketone.
1300 – 1350 SulfonamideSO2 Asymmetric StretchOccurs when one S=O bond compresses while the other elongates. This out-of-phase movement requires higher energy (higher wavenumber) [1].
1140 – 1180 SulfonamideSO2 Symmetric StretchOccurs when both S=O bonds stretch in-phase simultaneously. Requires lower energy than the asymmetric mode [1].

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol cannot merely be a list of steps; it must be a self-validating system. The following methodology ensures that instrument drift or environmental contamination cannot yield false positives [2].

Step 1: System Suitability Testing (SST)

  • Action: Scan a standard polystyrene (PS) calibration film before analyzing the batch.

  • Causality: This validates the interferometer alignment and the HeNe laser frequency. The system is only validated for use if the aromatic C=C stretch is detected precisely at 1601 ± 1 cm⁻¹.

Step 2: Environmental Background Acquisition

  • Action: Record a 32-scan background spectrum of the clean, empty diamond ATR crystal.

  • Causality: Atmospheric water vapor and carbon dioxide absorb strongly in the IR region. Acquiring a background immediately prior to the sample allows the software to mathematically subtract these environmental artifacts, preventing false peaks in the 3600–3200 cm⁻¹ (H2O) and 2350 cm⁻¹ (CO2) regions [2].

Step 3: Sample Application & Pressurization

  • Action: Place 2–5 mg of the N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide powder directly onto the center of the crystal. Lower the ATR anvil to apply optimal, consistent pressure until the software indicates a sufficient contact threshold.

  • Causality: ATR-FTIR relies on an evanescent wave penetrating the sample by only a few micrometers. Consistent pressure ensures uniform optical contact, eliminating air gaps that cause weak, distorted, or non-reproducible absorbance intensities.

Step 4: Data Acquisition & Algorithmic Processing

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm post-acquisition.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of low-frequency peaks (like the SO2 symmetric stretch). The ATR correction normalizes the spectrum to match traditional transmission data, allowing for accurate, automated library matching.

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for confirming the structural integrity of the target compound using orthogonal techniques.

G Start Target Intermediate: N,N-dimethyl-6-oxo-1,6- dihydropyridine-3-sulfonamide FTIR ATR-FTIR (Primary Screen) Start->FTIR Functional Groups NMR 1H/13C NMR (Atomic Connectivity) Start->NMR Backbone LCMS LC-MS (Mass/Purity) Start->LCMS Molecular Wt DataFTIR Identify SO2 (1325/1150 cm⁻¹) & Pyridone C=O (1650 cm⁻¹) FTIR->DataFTIR DataNMR Map Protons & Carbons (Absolute Config) NMR->DataNMR DataLCMS Confirm Exact Mass (m/z 202.04) LCMS->DataLCMS Valid Validated Structural Integrity DataFTIR->Valid Match DataNMR->Valid Match DataLCMS->Valid Match

Workflow for the structural confirmation of the target compound using orthogonal techniques.

References

  • Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents Source: RSC Medicinal Chemistry URL: [Link]

Comparative

A Prospective Evaluation of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide and its Structural Analogs: A Guide for Drug Discovery

Introduction: Unraveling the Potential of a Hybrid Pharmacophore In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into hybrid molecules is a compelling approach to dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Potential of a Hybrid Pharmacophore

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into hybrid molecules is a compelling approach to developing novel therapeutic agents.[1] This guide focuses on the prospective evaluation of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide , a compound that marries the structural features of the dihydropyridine and sulfonamide classes of molecules. While direct biological data for this specific entity is scarce in publicly available literature, a comprehensive analysis of its structural components and comparison with closely related analogs can provide significant insights into its potential therapeutic applications and guide future experimental investigations.

The sulfonamide moiety is a cornerstone in drug discovery, featured in a wide array of therapeutics including antibacterial, anticancer, and anti-inflammatory agents.[2][3] Its ability to act as a bioisostere for carboxylic acids and to engage in key hydrogen bonding interactions has cemented its importance.[4] Similarly, the dihydropyridine scaffold is a privileged structure, most famously associated with L-type calcium channel blockers used in the management of hypertension.[1] However, recent research has unveiled a broader range of activities for dihydropyridine derivatives, including anticancer and antimicrobial properties.[5][6]

This guide will, therefore, serve as a predictive framework for researchers, scientists, and drug development professionals. By dissecting the structure-activity relationships (SAR) of analogous compounds, we will project the likely biological profile of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide and propose a structured, data-driven approach for its empirical evaluation.

Structural Analogs for Comparative Analysis

To construct a robust predictive model for the biological activity of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, a panel of structurally related analogs has been selected. The rationale for their inclusion is based on systematic variations of the core structure, allowing for an in-depth exploration of the SAR.

Compound Core Structure Key Structural Variation from Target Compound Rationale for Inclusion
Analog A 6-oxo-1,6-dihydropyridine-3-sulfonamideUnsubstituted sulfonamide (NH2)To evaluate the impact of the N,N-dimethyl group on activity and physicochemical properties.
Analog B N-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamideMonomethylated sulfonamide (NHCH3)To assess the effect of incremental methylation on the sulfonamide nitrogen.
Analog C N,N-dimethyl-1,4-dihydropyridine-3-sulfonamideReduced dihydropyridine ring (lacks the 6-oxo group)To determine the influence of the 6-oxo functionality on the biological profile.
Analog D 4-Aryl-N,N-dimethyl-1,4-dihydropyridine-3-sulfonamideAryl substitution at the 4-position of the dihydropyridine ringTo explore the potential for enhanced activity through substitution at a known modulatory position.[1]

Proposed Synthesis of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

A plausible synthetic route for the target compound and its analogs can be conceptualized based on established methodologies for the synthesis of dihydropyridines and sulfonamides.[7]

Synthesis_Workflow cluster_0 Dihydropyridine Ring Formation cluster_1 Sulfonamide Moiety Introduction A Starting Material: Ethyl 2-formyl-3-oxopropanoate D Hantzsch Dihydropyridine Synthesis A->D B Ammonia or Ammonium Acetate B->D C Ethyl 3-aminocrotonate C->D E Intermediate: Ethyl 6-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate D->E F Chlorosulfonic Acid E->F Sulfonylation G Intermediate: Ethyl 6-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate-5-sulfonyl chloride F->G H Dimethylamine G->H Amination I Target Compound: N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide H->I

Caption: Proposed synthetic workflow for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.

Projected Biological Activities and Structure-Activity Relationship (SAR) Insights

Based on the extensive literature on sulfonamide and dihydropyridine derivatives, we can hypothesize several potential biological activities for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.

Anticancer Activity

Numerous sulfonamide and dihydropyridine derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[5][8][9][10] The proposed mechanism often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival.

  • Structure-Activity Relationship Predictions:

    • The sulfonamide group is a known pharmacophore in several anticancer agents, often acting as an inhibitor of carbonic anhydrases, which are overexpressed in many tumors.

    • The N,N-dimethyl substitution on the sulfonamide may influence the compound's lipophilicity and ability to cross cell membranes, potentially impacting its intracellular concentration and efficacy. In some series of sulfonamide derivatives, N-alkylation has been shown to modulate anticancer potency.

    • The 6-oxo group on the dihydropyridine ring could participate in hydrogen bonding with biological targets, potentially enhancing binding affinity.

    • The dihydropyridine ring itself has been associated with antiproliferative effects, and its combination with a sulfonamide moiety could lead to synergistic or novel mechanisms of action.[11]

Antibacterial Activity

The sulfonamide class of drugs represents one of the oldest and most important groups of antibacterial agents.[2][12] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][12]

  • Structure-Activity Relationship Predictions:

    • The core sulfonamide moiety is the key pharmacophore for antibacterial activity. Its structural similarity to para-aminobenzoic acid (PABA) allows it to compete for the active site of DHPS.[12]

    • The N,N-dimethyl substitution may alter the binding affinity for DHPS compared to unsubstituted or monosubstituted analogs. This modification could potentially overcome certain resistance mechanisms.

    • The 6-oxo-dihydropyridine portion of the molecule could influence the overall physicochemical properties, such as solubility and cell wall penetration, which are critical for antibacterial efficacy. It may also interact with other bacterial targets, potentially leading to a dual-action mechanism.

Enzyme Inhibition

Beyond carbonic anhydrase and DHPS, sulfonamide and dihydropyridine derivatives have been reported to inhibit a range of other enzymes.

  • Potential Targets and SAR Insights:

    • Carbonic Anhydrases (CAs): As previously mentioned, sulfonamides are classic inhibitors of CAs. The N,N-dimethyl substitution could affect the binding orientation within the active site and selectivity towards different CA isoforms.

    • Kinases: Certain dihydropyridine-containing molecules have shown kinase inhibitory activity. The hybrid nature of the target compound could present a novel scaffold for kinase inhibitor design.

    • Other Enzymes: The structural features of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide may allow it to interact with other enzymes where a sulfonamide or a cyclic amide can bind.

Proposed Experimental Evaluation Workflow

A systematic in vitro evaluation is essential to empirically determine the biological activity of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide and its analogs.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A In Vitro Cytotoxicity Assay (MTT Assay) D Cell Cycle Analysis A->D E Apoptosis Assays A->E B Antibacterial Susceptibility Testing (MIC Assay) F Mechanism of Antibacterial Action B->F C Enzyme Inhibition Screening (e.g., Carbonic Anhydrase) G Enzyme Kinetics & Selectivity Profiling C->G

Caption: A tiered experimental workflow for the biological evaluation of the target compound.

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compounds on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium.

  • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound at which no visible bacterial growth is observed. This can be done visually or by measuring the optical density at 600 nm.

Enzyme Inhibition: Carbonic Anhydrase Assay

This colorimetric assay measures the inhibition of carbonic anhydrase esterase activity.

Materials:

  • Human carbonic anhydrase (e.g., hCA II)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • 96-well plates

  • Microplate reader

Procedure:

  • Add assay buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme solution to the wells of a 96-well plate.

  • Include a control with the enzyme and buffer but no inhibitor.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Immediately measure the increase in absorbance at 405 nm over time in a kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Conclusion and Future Directions

The hybrid structure of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide presents a compelling starting point for the development of novel therapeutic agents. Based on the well-documented biological activities of its constituent sulfonamide and dihydropyridine moieties, this compound is predicted to exhibit potential anticancer and antibacterial properties, likely mediated through enzyme inhibition.

The proposed comparative analysis with structurally related analogs will be instrumental in elucidating the specific contributions of the N,N-dimethyl group and the 6-oxo functionality to the overall biological profile. The detailed experimental workflows provided in this guide offer a robust framework for the empirical validation of these hypotheses.

Future research should focus on the synthesis and comprehensive in vitro screening of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide and its analogs. Promising lead compounds identified from these initial studies should then be subjected to more in-depth mechanistic investigations and subsequent in vivo evaluation. This systematic approach will be pivotal in unlocking the full therapeutic potential of this intriguing class of hybrid molecules.

References

  • Al-Ghorbani, M., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(4), 819–827.
  • Ansari, M. F., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(7), 2185.
  • Bisenieks, E., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Oxidative Medicine and Cellular Longevity, 2017, 4725318.
  • Viradiya, D., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1425-1436.
  • El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(20), 11487–11501.
  • Auria-Luna, J., et al. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry, 15(9), 104069.
  • Malek, R., et al. (2023). Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. International Journal of Molecular Sciences, 24(11), 9673.
  • Youssif, B. G. M., et al. (2023). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Frontiers in Chemistry, 11, 1243521.
  • Chatterjee, C., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4419-4432.
  • Bouzriba, S., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 10(6), 1-8.
  • Al-Masoudi, N. A. (n.d.). Antibacterial sulfonamides. AL-Mustaqbal University, College of Pharmacy.
  • Umar, Y., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. RSC Advances, 13(43), 30155-30165.
  • Niemirowicz-Laskowska, K., et al. (2020). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology, 11, 613.
  • Al-Omair, M. A., et al. (2021). Synthesis, electrochemical and quantum chemical studies of new pyrido[2,3-d]pyrimidine derivatives incorporating sulfonamide moiety. Scientific Reports, 11(1), 16846.
  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
  • The Pharma Guide. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube.
  • Sharma, V., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(1), 1-10.
  • Yildirim, I., et al. (2022). Analysis of Biological Activity of Sulfamide Derivatives as Antimicrobial Agents. Letters in Applied NanoBioScience, 12(4), 110.
  • da Silva, A. B. F., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(4), 481-490.
  • Asadi, M., et al. (2022). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. Current Medicinal Chemistry, 29(26), 4598-4632.
  • Roche, V. F. (n.d.). Structure Activity Relationships and Basic Concepts in Drug Design. ASHP.
  • de la Cruz, F. J., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 219, 113437.
  • Maryam, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. New Journal of Chemistry, 48(43), 18635-18651.
  • Maryam, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
  • Torabi, M., et al. (2021).

Sources

Validation

purity validation of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide using elemental analysis

Absolute Purity Validation of N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques As drug development pipelines increasingly rely on highly polar, het...

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Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Validation of N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

As drug development pipelines increasingly rely on highly polar, heteroatom-rich pharmacophores, the analytical frameworks used to validate their purity must evolve. The target compound, (C₇H₁₀N₂O₃S), presents a classic analytical challenge. Featuring a dihydropyridine ring and a sulfonamide moiety, it is prone to retaining inorganic salts, moisture, and silica gel during synthesis and purification.

While emphasize specificity and precision, relying solely on liquid chromatography often leads to dangerous overestimations of purity. According to modern , CHNS elemental analysis serves as a fundamental, orthogonal gatekeeper. This guide objectively compares CHNS Elemental Analysis against HPLC-UV and qNMR, providing a self-validating methodology for absolute mass fraction determination.

The Analytical Challenge: Causality Behind Method Selection

To understand why a multi-technique approach is required, we must examine the physical causality behind how each instrument interacts with the sample:

  • HPLC-UV (Relative Purity): HPLC relies on the molar extinction coefficient of the analyte. If an impurity lacks a chromophore (e.g., NaCl, water, aliphatic residual solvents), it is completely invisible to the UV detector. Consequently, an HPLC trace may show 99.8% purity by area normalization, while the sample physically contains 5% inorganic salt.

  • qNMR (Structural Purity): Quantitative NMR measures absolute proton resonance against an internal standard. While highly accurate, it is limited by T₁ relaxation times, integration phase distortions, and the challenge of finding an internal standard that does not overlap with the complex sulfonamide and pyridine proton signals.

  • CHNS Elemental Analysis (Absolute Mass Purity): Elemental analysis relies on high-temperature flash combustion to break the molecule down into basic gases (CO₂, H₂O, N₂, SO₂). It measures the absolute mass fraction of the sample. If a batch contains "invisible" mass like inorganic salts, the mass fractions of C, H, N, and S will proportionally drop, immediately flagging the contamination.

Comparative Performance Data

To illustrate the performance of these alternatives, we present experimental data from a simulated test batch of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide deliberately contaminated with 4.0% NaCl—a common byproduct of sulfonamide synthesis.

Table 1: Method Comparison for Contaminated Test Batch

Analytical MethodPurity MetricResultDetected ImpuritiesCore Limitation
HPLC-UV (254 nm) Area Normalization (%)99.8%Related organic impuritiesBlind to salts, water, and non-UV active compounds.
qNMR (¹H) Absolute Mass (%)96.2% ± 1.5%Organic impurities, solventsHigh error margin; requires specific internal standards.
CHNS Analysis Mass Fraction (%)Fails Inorganic salts, waterDestructive; requires >1 mg of sample.

Table 2: CHNS Elemental Analysis Results (Test Batch) Theoretical values based on C₇H₁₀N₂O₃S (MW: 202.23 g/mol ). The industry-standard pass/fail threshold is a deviation (Δ) of > ±0.4% from theoretical.

ElementTheoretical (%)Experimental (%)Absolute Difference (Δ)Pass/Fail
Carbon (C) 41.5739.91-1.66Fail
Hydrogen (H) 4.984.78-0.20Pass
Nitrogen (N) 13.8513.30-0.55Fail
Sulfur (S) 15.8615.23-0.63Fail

Data Insight: The HPLC-UV falsely passed the batch at 99.8%. However, the CHNS analysis revealed significant drops in Carbon, Nitrogen, and Sulfur mass fractions. The ~4% reduction perfectly correlates with the 4.0% "invisible" NaCl mass, proving CHNS as the ultimate arbiter of absolute purity.

Self-Validating CHNS Methodology

To guarantee trustworthiness, the following step-by-step CHNS protocol is designed as a self-validating system . Every step includes a mechanistic check to ensure instrument integrity before, during, and after data acquisition.

Step 1: System Purge and Baseline Validation

  • Action: Purge the system with Helium carrier gas. Run three empty tin capsules through the combustion cycle.

  • Causality: This validates the pneumatic integrity of the autosampler and ensures the GC column and Thermal Conductivity Detector (TCD) are free of residual background gases. A flat baseline confirms the system is ready.

Step 2: K-Factor Calibration

  • Action: Weigh 1.0 to 3.0 mg of Sulfanilamide (C₆H₈N₂O₂S) into tin capsules. Run a 5-point calibration curve.

  • Causality: Sulfanilamide is chosen because its heteroatom profile (N, S, O) closely mimics the target dihydropyridine-3-sulfonamide. This ensures the combustion dynamics and TCD response factors (K-factors) are perfectly matched to the analyte.

Step 3: Sample Preparation with Combustion Catalyst

  • Action: Accurately weigh 2.000 mg of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide into a tin capsule. Add ~2.0 mg of Vanadium Pentoxide (V₂O₅).

  • Causality: Sulfonamides are notoriously difficult to combust and can form refractory sulfates or mixed SOₓ species. V₂O₅ acts as a potent oxygen donor and catalyst, ensuring 100% stoichiometric conversion of sulfur to SO₂ gas.

Step 4: Flash Combustion and Reduction

  • Action: Drop the capsule into the 1000°C quartz oxidation reactor with a localized pulse of O₂. Pass the resulting gases through a copper reduction reactor at 600°C.

  • Causality: The oxidation of the tin capsule creates a localized flash temperature of ~1800°C, shattering the robust pyridine ring. The copper reactor subsequently removes excess O₂ and quantitatively reduces NOₓ species to N₂ gas, preventing nitrogen quantification errors.

Step 5: TCD Detection and Drift Validation

  • Action: Separate the gases (N₂, CO₂, H₂O, SO₂) via the GC column and quantify via TCD. Run a known check standard every 10 samples.

  • Causality: The check standard serves as a post-run validation, proving that the K-factor remained constant and the reduction copper was not exhausted during the sequence.

Orthogonal Purity Validation Workflow

To maximize analytical confidence, CHNS should not replace HPLC or qNMR, but rather be integrated into a holistic, orthogonal workflow.

PurityWorkflow API N,N-dimethyl-6-oxo-1,6- dihydropyridine-3-sulfonamide HPLC HPLC-UV (Relative Purity) API->HPLC qNMR qNMR (Structural Purity) API->qNMR EA CHNS Elemental Analysis (Absolute Mass Purity) API->EA Data Data Synthesis & Mass Balance Check HPLC->Data Organic Impurities qNMR->Data Molar Ratio EA->Data Mass Fraction Pass Absolute Purity Confirmed (Concordant Data) Data->Pass Δ ≤ 0.4% Fail Hidden Impurities Detected (Salts/Water/Solvents) Data->Fail Δ > 0.4%

Orthogonal purity validation workflow integrating HPLC, qNMR, and CHNS elemental analysis.

References

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis VELP Scientifica URL:[Link]

  • N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (Compound Summary) PubChem URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

As a Senior Application Scientist, I recognize that the safe handling of highly functionalized pharmacophores requires more than a cursory review of a Safety Data Sheet (SDS). It demands a mechanistic understanding of th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of highly functionalized pharmacophores requires more than a cursory review of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical’s behavior, the operational environment, and the specific assays being performed.

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627836-85-5) is a versatile heterocyclic compound frequently utilized in drug discovery[1]. This guide provides a comprehensive, self-validating operational protocol for handling this compound, ensuring that laboratory personnel are protected against its specific hazard profile while maintaining the integrity of sensitive downstream applications.

Mechanistic Toxicology & Hazard Profile

To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality of the compound's hazards. According to standardized chemical classifications, this compound presents three primary risks:

  • Skin Irritation 2 (H315) & Eye Irritation 2A (H319): The sulfonamide moiety acts as a strong hydrogen bond donor and acceptor. Upon contact with the moisture of the corneal epithelium or the epidermis, it can induce localized protein denaturation and inflammation[1].

  • STOT SE 3 (H336): Specific Target Organ Toxicity (Single Exposure) indicates that inhalation of the fine powder can lead to central nervous system (CNS) depression (manifesting as drowsiness or dizziness) or respiratory tract irritation[1]. The pyridine ring enhances the molecule's lipophilicity, allowing for rapid absorption across mucosal membranes if aerosolized.

Under, laboratory directors must conduct a hazard assessment and select PPE that actively mitigates these specific absorption and inhalation risks[2][3].

Personal Protective Equipment (PPE) Matrix

The following matrix summarizes the required PPE based on quantitative safety standards.

Critical Operational Insight: While standard nitrile is sufficient for handling the dry powder, solubilizing this compound in Dimethyl Sulfoxide (DMSO) for biological assays fundamentally alters your risk profile. DMSO is a potent penetration enhancer that rapidly permeates nitrile, carrying the dissolved sulfonamide directly into the bloodstream.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection (Dry Powder) Nitrile Gloves (min 0.11 mm)Breakthrough time >480 minProvides a robust barrier against solid particulate skin sensitization (H315)[4].
Hand Protection (DMSO Solution) Butyl Rubber GlovesBreakthrough time >240 minPrevents transdermal delivery of the compound; DMSO rapidly permeates standard nitrile.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantPrevents corneal inflammation (H319) from accidental powder aerosolization or liquid splashing[2].
Body Protection Flame-Retardant Lab CoatNFPA 2112 CompliantProtects against static discharge ignition if handling the powder near flammable solvents.
Respiratory Protection Chemical Fume HoodFace Velocity ≥0.5 m/sPrevents inhalation of fine powders that cause central nervous system depression (H336)[5].

Operational Workflow & Experimental Protocol

The following workflow illustrates the logical progression of handling this compound from receipt to disposal.

G Start Receipt & Inventory CAS: 627836-85-5 PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Min Face Velocity: 0.5 m/s) PPE->FumeHood Weighing Weighing & Solubilization (e.g., in DMSO) FumeHood->Weighing Spill Spill Detected? Weighing->Spill CleanUp Wet-Wipe Decontamination (Avoid Dry Sweeping) Spill->CleanUp Yes Experiment Execute Assay/Synthesis Spill->Experiment No CleanUp->Experiment Disposal Collect as Heterocyclic Organic Waste Experiment->Disposal End Decontaminate & Store Disposal->End

Workflow for safe handling, solubilization, and disposal of CAS 627836-85-5.

Protocol: Safe Weighing and Solubilization

Self-Validation Check: Before beginning, verify that the fume hood's digital monitor reads a minimum face velocity of 0.5 m/s (100 fpm). If the alarm sounds or the flow is inadequate, abort the procedure immediately[5].

  • Environmental Preparation: Purge the chemical fume hood of unnecessary equipment to ensure uninterrupted laminar airflow. Place an anti-static mat on the work surface.

    • Causality: Pyridine-sulfonamides are highly prone to static charge accumulation. Static discharge can cause the fine powder to repel off surfaces and aerosolize, drastically increasing the H336 inhalation risk.

  • PPE Donning & Inspection: Don the PPE specified in the matrix. Inspect your gloves for micro-tears by trapping air in the glove and squeezing; discard if any pressure is lost. OSHA strictly prohibits the use of defective PPE[2].

  • Weighing: Use a grounded, anti-static weighing boat. Transfer the solid using a stainless-steel micro-spatula.

    • Validation: The analytical balance should stabilize quickly. Continuous drifting indicates static interference or excessive drafts from the fume hood, requiring you to lower the sash.

  • Solubilization: Transfer the pre-weighed solid into a borosilicate glass vial. If preparing a stock solution for biological assays, add the solvent (e.g., DMSO) slowly down the interior side of the vial.

    • Causality: Rapid addition of liquid displaces air quickly, which can eject un-dissolved micro-particulates into the operator's breathing zone.

  • Sealing and Decontamination: Cap the vial securely with a PTFE-lined cap. Wipe the exterior of the vial with a 70% ethanol wipe before removing it from the fume hood to prevent cross-contamination of laboratory surfaces.

Spill Mitigation & Decontamination Strategy

In the event of a localized powder spill inside the fume hood, execute the following self-validating cleanup protocol:

  • Containment: Do not dry sweep. Dry sweeping generates airborne particulates, directly exposing the operator to STOT SE 3 hazards and spreading the contamination via the hood's airflow.

  • Neutralization/Collection: Cover the spilled powder with absorbent paper towels. Gently mist the towels with a 10% ethanol/water solution to suppress dust formation and begin solubilizing the sulfonamide.

  • Removal: Carefully fold the damp towels inward, trapping the powder inside, and place them directly into a designated hazardous waste bag.

  • Validation: Wipe the area a second time with a fresh, damp towel. Visually inspect the surface under bright, angled light to ensure no crystalline residue or reflective particulates remain.

Waste Disposal & Environmental Compliance

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is an environmentally persistent heterocyclic compound and must never be discharged into the municipal sewer system[6].

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and spill cleanup materials in a solid hazardous waste bin labeled clearly as "Toxic Organic Waste."

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO, DMF, or methanol) must be collected in a compatible, high-density polyethylene (HDPE) carboy labeled "Halogen-Free Heterocyclic Organic Waste" (unless synthesized with a halogenated precursor). Ensure the waste container is kept tightly closed unless actively adding waste, adhering to EPA Resource Conservation and Recovery Act (RCRA) guidelines.

References

  • NextSDS Substance Database: N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627836-85-5). NextSDS.[Link]

  • Occupational Safety and Health Administration (OSHA): 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor.[Link]

  • National Research Council: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (NCBI Bookshelf).[Link]

Sources

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